4-Ethylmethcathinone
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1225622-14-9 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 |
Nombre IUPAC |
1-(4-ethylphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3/h5-9,13H,4H2,1-3H3 |
Clave InChI |
FUYPDKFWOHBUFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NC |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(C)NC |
Otros números CAS |
1225622-14-9 |
Secuencia |
A |
Origen del producto |
United States |
Foundational & Exploratory
4-Ethylmethcathinone chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Ethylmethcathinone (4-EMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as 4-EMC, is a synthetic stimulant compound belonging to the substituted cathinone class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[2] First synthesized in the early 2010s, 4-EMC has been identified as a designer drug in various regions globally.[1][2][3] Its effects are reported to be both stimulant and entactogen, stemming from its presumed interaction with monoamine transporters.[1][4] This document provides a detailed overview of its chemical and physical properties, structure, and the experimental protocols used for its characterization.
Chemical Structure and Identification
4-EMC's structure is characterized by a phenethylamine core with an ethyl group on the phenyl ring at the para position, a methyl group on the nitrogen atom, and a ketone group at the beta position. It is structurally related to mephedrone (4-methylmethcathinone).[5]
Key Identifiers:
Physicochemical Properties
The following table summarizes the key chemical and physical properties of this compound and its common hydrochloride salt.
| Property | Value (Base) | Value (HCl Salt) | Reference(s) |
| Molecular Weight | 191.27 g/mol | 227.7 g/mol | [2][6][7] |
| Appearance | - | White/Yellowish Crystalline Solid, White Powder | [4][7][9] |
| Melting Point | Not Determined | 182.2 °C | [7] |
| Exact Mass | 191.131014166 Da | - | [6] |
| Solubility | - | DMF: 1 mg/ml, DMSO: 2.5 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |
| UVmax (λmax) | - | 260 nm | [5] |
| XLogP3-AA (Computed) | 2.4 | - | [6] |
| Hydrogen Bond Donor Count | 1 | - | [6] |
| Hydrogen Bond Acceptor Count | 2 | - | [6] |
| Rotatable Bond Count | 4 | - | [6] |
| Topological Polar Surface Area | 29.1 Ų | - | [6] |
Pharmacological Profile
4-EMC is understood to exert its stimulant and entactogenic effects by acting as a releasing agent for key neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.[1] This mechanism is similar to other compounds in the substituted cathinone class.[4]
Caption: Proposed mechanism of 4-EMC interacting with monoamine transporters.
Structural Relationships
4-EMC is part of a larger family of synthetic cathinones and shares a core structure with many other psychoactive substances. Its specific properties are determined by the substitutions on the phenethylamine backbone.
References
- 1. purelabchem.com [purelabchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. purelabchem.com [purelabchem.com]
- 4. pharmasourcechem.com [pharmasourcechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C12H17NO | CID 71316576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. This compound - Wikidata [wikidata.org]
- 9. chemclinics.com [chemclinics.com]
4-Ethylmethcathinone CAS number and molecular formula
This technical guide provides a comprehensive overview of 4-Ethylmethcathinone (4-EMC), a synthetic stimulant of the cathinone class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and pharmacological profile.
Chemical and Physical Data
This compound is a designer drug structurally related to mephedrone (4-methylmethcathinone).[1][2] It is encountered as a white powder in its hydrochloride salt form. The following tables summarize its key chemical and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [3] |
| Synonyms | 4-EMC | [3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol (base) | [4] |
| 227.7 g/mol (hydrochloride) | [2] | |
| CAS Number | 1225622-14-9 (base) | [3][4] |
| 1391053-87-4 (hydrochloride) | [1][2][5] |
| Property | Value | Reference |
| Appearance | White powder (HCl salt) | [3] |
| Purity | ≥97% | [2] |
| Solubility (HCl salt) | DMF: 1 mg/ml | [2] |
| DMSO: 2.5 mg/ml | [2] | |
| Ethanol: 5 mg/ml | [2] | |
| PBS (pH 7.2): 10 mg/ml | [2] | |
| UVmax | 260 nm | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of Substituted Cathinones (General Method)
Step 1: α-Bromination of 4-Ethylpropiophenone This step involves the bromination of the α-carbon of 4-ethylpropiophenone to form 2-bromo-1-(4-ethylphenyl)propan-1-one.
Step 2: Amination The resulting α-bromo ketone is then reacted with methylamine to yield this compound. The product is typically converted to its hydrochloride salt for improved stability and handling.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the identification of this compound. The following protocol is based on established methods for the analysis of synthetic cathinones.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[3]
-
GC Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Program:
-
Initial temperature of 100°C, hold for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.[3]
-
-
Injection: 1 µL injection with a split ratio of 20:1.[3]
-
-
MS Conditions:
-
Expected Retention Time: Approximately 7.080 min.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.[3]
-
Sample Preparation: Dissolve the analyte to a concentration of approximately 10 mg/mL in deuterium oxide (D₂O).[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.[3]
-
Scan Parameters:
Pharmacological Profile and Metabolism
Mechanism of Action
This compound is a synthetic stimulant that primarily acts as a releasing agent for the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine.[1] Its mechanism of action involves interaction with the respective monoamine transporters (SERT, DAT, and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1] This results in its characteristic stimulant and entactogenic effects.
Caption: Proposed mechanism of action of this compound (4-EMC) on monoamine transporters.
Metabolism
The metabolism of this compound has not been extensively studied. However, based on the metabolism of structurally similar cathinones, such as mephedrone, the primary metabolic pathways are expected to involve:
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
Oxidation: Oxidation of the ethyl group on the phenyl ring.
-
Carbonyl reduction: Reduction of the ketone group to a hydroxyl group.
These phase I metabolic reactions are likely followed by phase II conjugation, such as glucuronidation, to facilitate excretion.
Caption: Postulated metabolic pathways of this compound.
Analytical Workflow
The identification and confirmation of this compound in a laboratory setting typically follows a standardized workflow.
Caption: A typical analytical workflow for the identification of this compound.
References
Discovery and history of 4-Ethylmethcathinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the substituted cathinone class, structurally related to more well-known compounds such as mephedrone (4-methylmethcathinone) and methcathinone.[1] As a member of the novel psychoactive substances (NPS) landscape, 4-EMC has emerged as a compound of interest in the fields of forensic science, toxicology, and pharmacology. This document provides a comprehensive technical overview of 4-EMC, including its discovery and history, chemical properties, proposed synthesis, pharmacological mechanism of action, and expected toxicological profile. Detailed experimental protocols for its synthesis and analysis, based on established methods for analogous compounds, are presented. Quantitative data are summarized in tabular format, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction and Historical Context
This compound is a designer drug of the stimulant and entactogen class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[1] The emergence of 4-EMC is part of a broader trend in the 21st century involving the proliferation of NPS, often synthesized to circumvent existing drug control laws. These compounds are frequently marketed as "research chemicals" or "legal highs."
The history of synthetic cathinones dates back to the late 1920s, with the synthesis of compounds like mephedrone for potential medicinal applications. However, it was not until the early 2000s that their widespread recreational use was documented. 4-EMC was first identified in Europe and has since been detected in other parts of the world, with its first reported finding in Australia in 2020.[1]
Legal Status
The legal status of 4-EMC varies by jurisdiction. In the United States, it is considered a Schedule I controlled substance as a positional isomer of 4-methylethcathinone (4-MEC).[1] In the United Kingdom, it is classified as a Class B drug. Germany has placed it under Anlage I, allowing for authorized scientific use only.[1] Many other countries control 4-EMC under broad analogue legislation.
Chemical and Physical Properties
4-EMC, with the IUPAC name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, is a chiral compound, existing as two enantiomers.[2] The chemical and physical properties of 4-EMC are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H17NO | [2] |
| Molar Mass | 191.27 g/mol | [2] |
| CAS Number | 1225622-14-9 | [2] |
| Appearance | White powder (HCl salt) | |
| Solubility (HCl salt) | Soluble in water and polar organic solvents | [3] |
| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [2] |
Synthesis and Analytical Characterization
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process:
-
α-Bromination of 4-ethylpropiophenone: The starting material, 4-ethylpropiophenone, is brominated at the α-position to the ketone to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.
-
Amination: The resulting α-bromo ketone is then reacted with methylamine to produce this compound.
A detailed, generalized experimental protocol based on the synthesis of related cathinones is provided below.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: α-Bromination of 4-ethylpropiophenone
-
Reagents and Equipment: 4-ethylpropiophenone, bromine, glacial acetic acid, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Procedure:
-
Dissolve 4-ethylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-1-(4-ethylphenyl)propan-1-one.
-
Step 2: Amination of 2-bromo-1-(4-ethylphenyl)propan-1-one
-
Reagents and Equipment: 2-bromo-1-(4-ethylphenyl)propan-1-one, methylamine solution (e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol, isopropanol), round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
Dissolve 2-bromo-1-(4-ethylphenyl)propan-1-one in the chosen solvent in a round-bottom flask.
-
Add an excess of the methylamine solution to the flask. If using methylamine hydrochloride, an appropriate base (e.g., triethylamine) should be added to liberate the free methylamine.
-
Stir the reaction mixture at room temperature or under gentle reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess methylamine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound freebase.
-
For the hydrochloride salt, dissolve the freebase in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried.
-
Analytical Characterization
The identification and quantification of 4-EMC are typically achieved using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of 4-EMC in seized samples and biological matrices. The electron ionization (EI) mass spectrum of 4-EMC is characterized by specific fragmentation patterns that allow for its unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of 4-EMC, confirming the positions of the ethyl and methyl groups on the phenyl and amine moieties, respectively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups.
Pharmacology and Mechanism of Action
4-EMC is a psychoactive substance that acts as a monoamine releasing agent. Its primary mechanism of action involves the inhibition of reuptake and the promotion of efflux of the neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
The increased synaptic concentrations of these monoamines are responsible for the stimulant and entactogenic effects of the drug. The relative potency of 4-EMC at each transporter determines its specific pharmacological profile. While specific quantitative data for 4-EMC is limited, studies on its close structural isomer, 4-MEC, provide valuable insights.
| Transporter | IC50 (nM) for 4-MEC |
| DAT | 133 ± 15 |
| SERT | 163 ± 20 |
| NET | 60 ± 8 |
Data for 4-MEC from a study on monoamine transporter and receptor interaction profiles of novel psychoactive substances.
The similar potencies at DAT and SERT for 4-MEC suggest that 4-EMC likely also has a mixed stimulant-entactogen profile, similar to MDMA.
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol is a generalized procedure for determining the in vitro potency of a compound to inhibit monoamine transporter uptake, based on methods used for related cathinones.
-
Materials:
-
Human embryonic kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.
-
Culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.
-
Test compound (4-EMC) at various concentrations.
-
Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Cell Culture: Culture the transporter-expressing HEK 293 cells in appropriate culture flasks until they reach confluency. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with KHB. Prepare serial dilutions of the test compound (4-EMC) and reference inhibitors in KHB.
-
Pre-incubation: Add the test compound or reference inhibitor solutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at room temperature or 37°C to allow for substrate uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.
-
Toxicology
The toxicological profile of 4-EMC has not been extensively studied. However, based on its mechanism of action and reports on related synthetic cathinones, the potential adverse effects are expected to be significant. The acute toxicity is likely related to its sympathomimetic effects, resulting from the excessive release of norepinephrine and dopamine.
Expected Acute Toxicological Effects:
-
Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction and stroke.
-
Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.
-
Psychiatric: Panic attacks, psychosis, and aggressive behavior.
Quantitative Toxicological Data:
Specific LD50 values for 4-EMC are not available in the published literature. For comparison, the oral LD50 of the related compound methcathinone in mice is reported to be 236 mg/kg. It is crucial for researchers to handle 4-EMC with appropriate safety precautions in a laboratory setting.
Visualizations
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Mechanism of Action at the Monoamine Synapse
Caption: 4-EMC's action at the monoamine synapse.
Conclusion
This compound is a synthetic cathinone with a pharmacological profile indicative of a mixed stimulant and entactogen. Its primary mechanism of action is the release of dopamine, serotonin, and norepinephrine. While detailed scientific investigation into this specific compound is ongoing, its structural similarity to other well-characterized cathinones allows for a reasoned understanding of its synthesis, pharmacology, and toxicology. This technical guide provides a foundational resource for researchers and scientists, emphasizing the need for further empirical studies to fully elucidate the properties and potential risks associated with 4-EMC. The provided protocols and data serve as a starting point for such investigations, which are crucial for informing public health and regulatory responses to the continuing emergence of novel psychoactive substances.
References
In Vitro Pharmacological Profile of 4-Ethylmethcathinone (4-EMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that has emerged as a psychoactive substance. Understanding its pharmacological profile is crucial for predicting its effects and potential for abuse. This technical guide provides a comprehensive overview of the in vitro pharmacology of 4-EMC, with a focus on its interactions with monoamine transporters and various CNS receptors. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.
Introduction
This compound (4-EMC) is a stimulant and entactogen belonging to the synthetic cathinone class. It is a structural isomer of 4-methylethcathinone (4-MEC) and 3,4-dimethylmethcathinone (3,4-DMMC).[1] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). By inhibiting these transporters, 4-EMC increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant and entactogenic effects. This guide details the in vitro characterization of these interactions.
Monoamine Transporter Interaction
The primary mechanism of action of 4-EMC is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The potency of this inhibition is a key determinant of its psychoactive profile.
Quantitative Data: Monoamine Transporter Inhibition
The inhibitory activity of 4-EMC at human monoamine transporters was evaluated in vitro using radiolabeled substrate uptake assays in human embryonic kidney (HEK) 293 cells stably expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| This compound (4-EMC) | 136 ± 16 | 65 ± 5 | 114 ± 8 | 1.2 |
Data sourced from Rickli et al., 2015.
These data indicate that 4-EMC is a relatively non-selective monoamine transporter inhibitor, with slightly higher potency for NET, followed by SERT and DAT. The DAT/SERT ratio of 1.2 suggests a mixed stimulant and entactogenic profile.
Receptor Binding Profile
To further characterize its pharmacological profile, the binding affinity of 4-EMC was assessed across a panel of central nervous system receptors.
Quantitative Data: Receptor Binding Affinities
Radioligand binding assays were performed to determine the binding affinities (Ki) of 4-EMC at various receptors. The results are summarized in Table 2.
| Receptor | Ki (nM) |
| 5-HT1A | >10,000 |
| 5-HT2A | 2,800 ± 500 |
| 5-HT2B | >10,000 |
| 5-HT2C | >10,000 |
| D1 | >10,000 |
| D2 | >10,000 |
| D3 | >10,000 |
| α1A | >10,000 |
| α2A | >10,000 |
| H1 | >10,000 |
| TAAR1 (rat) | 3,100 ± 300 |
Data sourced from Rickli et al., 2015.
The binding data reveal that 4-EMC has a low affinity for the tested serotonin, dopamine, adrenergic, and histamine receptors, with Ki values largely in the micromolar range or above. A moderate affinity was observed for the trace amine-associated receptor 1 (TAAR1).
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.
Monoamine Transporter Uptake Inhibition Assay
This protocol describes the method used to determine the IC50 values of 4-EMC for the inhibition of dopamine, norepinephrine, and serotonin uptake into transporter-expressing cells.
4.1.1. Cell Culture and Transfection
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[2]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine (2 mM), penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL) to maintain selection for transporter expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.1.2. Uptake Inhibition Assay Procedure
-
Cell Plating: On the day before the experiment, transfected HEK 293 cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Pre-incubation: On the day of the experiment, the culture medium is removed, and the cells are washed with uptake buffer (e.g., Krebs-bicarbonate buffer). The cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of 4-EMC or a reference compound.
-
Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.
-
Incubation: The plates are incubated for a short period (typically 1-5 minutes) at room temperature to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, and S-citalopram for SERT). The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This protocol outlines the general method for determining the binding affinity (Ki) of 4-EMC at various CNS receptors.
4.2.1. Membrane Preparation
-
HEK 293 cells stably expressing the receptor of interest are cultured to a high density.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
4.2.2. Binding Assay Procedure
-
Incubation: The cell membrane preparation is incubated in 96-well plates with a specific radioligand for the target receptor and varying concentrations of 4-EMC.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor. The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.
References
An In-Depth Technical Guide on the Mechanism of Action of 4-Ethylmethcathinone (4-EMC) on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that has emerged as a psychoactive substance of interest. This technical guide provides a comprehensive overview of the mechanism of action of 4-EMC at the core of its pharmacological effects: the monoamine transporters. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions, this document serves as a vital resource for researchers, scientists, and drug development professionals. 4-EMC primarily functions as a monoamine transporter substrate, exhibiting a mixed profile of uptake inhibition and potentiation of monoamine release, with a notable preference for the serotonin transporter.
Introduction
Substituted cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances. Their pharmacological effects are primarily mediated by their interaction with the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation by exogenous compounds can lead to profound psychoactive effects. This compound (4-EMC), a structural analog of mephedrone (4-methylmethcathinone), has been identified as a substance with stimulant and entactogenic properties. Understanding its precise mechanism of action at monoamine transporters is crucial for predicting its pharmacological profile, abuse potential, and for the development of potential therapeutic interventions.
Interaction with Monoamine Transporters: A Dual Mechanism
The primary mechanism of action of 4-EMC involves its interaction with DAT, SERT, and NET. Unlike classical reuptake inhibitors like cocaine, which primarily block the transporters, 4-EMC acts as a substrate for these transporters. This means it is recognized and transported into the presynaptic neuron by the transporters themselves. This substrate activity leads to a dual action:
-
Uptake Inhibition: By competing with endogenous monoamines (dopamine, serotonin, and norepinephrine) for transport, 4-EMC effectively inhibits their reuptake from the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters.
-
Monoamine Release: More significantly, as a transporter substrate, 4-EMC induces a process known as reverse transport or efflux . Once inside the presynaptic terminal, it disrupts the vesicular storage of monoamines and promotes the transporter-mediated release of these neurotransmitters from the cytoplasm into the synaptic cleft.
Studies have shown that para-substituted amphetamines, including this compound, exhibit enhanced serotonergic properties. Specifically, 4-EMC has been demonstrated to release norepinephrine, dopamine, and serotonin, with a profile similar to that of 3,4-methylenedioxymethamphetamine (MDMA).[1]
Quantitative Analysis of 4-EMC Activity at Monoamine Transporters
The potency of 4-EMC as both an inhibitor of monoamine uptake and a releaser of monoamines has been quantified in vitro. The following tables summarize the key data from studies using human embryonic kidney (HEK) 293 cells expressing the human monoamine transporters.
Table 1: Inhibition of Monoamine Uptake by this compound (4-EMC)
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 1,230 ± 150 |
| Serotonin Transporter (SERT) | 438 ± 57 |
| Norepinephrine Transporter (NET) | 288 ± 29 |
Data from Rickli et al., 2015.
Table 2: Monoamine Release Induced by this compound (4-EMC)
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 219 ± 25 |
| Serotonin Transporter (SERT) | 114 ± 11 |
| Norepinephrine Transporter (NET) | 88 ± 9 |
Data from Rickli et al., 2015.
These data indicate that 4-EMC is a more potent releaser than an uptake inhibitor for all three monoamine transporters. Furthermore, it displays the highest potency for both uptake inhibition and release at the norepinephrine and serotonin transporters. The lower DAT:SERT ratio for both uptake inhibition and release suggests a more pronounced serotonergic effect compared to its dopaminergic action, which is consistent with its reported entactogenic properties.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the interaction of 4-EMC with monoamine transporters.
Monoamine Uptake Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Cell Culture:
-
Human embryonic kidney (HEK) 293 cells are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cell Preparation: On the day of the experiment, confluent cells are washed with Krebs-HEPES buffer (KHB) and detached using trypsin-EDTA. The cells are then centrifuged and resuspended in KHB to a specific density.
-
Incubation: A suspension of the transporter-expressing cells is incubated with various concentrations of 4-EMC (or a reference compound) for a pre-incubation period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold KHB to remove extracellular radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of radiolabeled monoamine taken up by the cells, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET). The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the corresponding transporter.
Assay Procedure:
-
Cell Loading: Transporter-expressing HEK 293 cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) by incubating them in KHB containing the radioligand for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Washing: After loading, the cells are washed multiple times with fresh KHB to remove the extracellular radioligand.
-
Induction of Release: The washed, pre-loaded cells are then incubated with various concentrations of 4-EMC (or a reference compound) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: The supernatant, containing the released radiolabeled monoamine, is collected.
-
Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells with a scintillation fluid or a suitable lysis buffer.
-
Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.
-
Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. Basal release is determined in the absence of the test compound. The EC50 values for release are calculated by non-linear regression analysis of the concentration-response curves.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of 4-EMC at the monoamine transporter.
Caption: Experimental workflow for monoamine uptake inhibition assay.
Caption: Experimental workflow for monoamine release assay.
Conclusion
This compound exerts its psychoactive effects through a complex interaction with monoamine transporters, acting as both an uptake inhibitor and a potent releasing agent. The quantitative data reveal a preference for the serotonin and norepinephrine transporters, suggesting a pharmacological profile with both stimulant and entactogenic characteristics. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacology of 4-EMC and other emerging synthetic cathinones. This in-depth understanding is paramount for informing public health policies, clinical toxicology, and the development of novel therapeutics targeting the monoamine transport system.
References
The Neurochemical Landscape of 4-Ethylmethcathinone: A Technical Guide to its Effects on Dopamine and Serotonin Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the neurochemical effects of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone, with a specific focus on its interactions with the dopamine and serotonin systems. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying neurochemical pathways and experimental workflows.
Quantitative Analysis of 4-EMC's Interaction with Dopamine and Serotonin Transporters
The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of neurotransmitters such as dopamine and serotonin. The potency of 4-EMC in inhibiting the dopamine transporter (DAT) and the serotonin transporter (SERT) has been quantified through in vitro studies.
Table 1: Monoamine Transporter Inhibition by this compound (4-EMC)
| Compound | Transporter | IC50 (nM) |
| This compound (4-EMC) | Dopamine (DAT) | 834 ± 156 |
| Serotonin (SERT) | 213 ± 29 |
Data extracted from Rickli et al., 2015.[1]
In addition to uptake inhibition, some cathinones can also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal.
Table 2: Monoamine Release Induced by this compound (4-EMC)
| Compound | Neurotransmitter Release | EC50 (nM) |
| This compound (4-EMC) | Dopamine | >10,000 |
| Serotonin | 1,438 ± 210 |
Data extracted from Rickli et al., 2015.[1]
These data indicate that 4-EMC is a more potent inhibitor of the serotonin transporter than the dopamine transporter.[1] Furthermore, it acts as a serotonin releasing agent, while showing negligible activity as a dopamine releaser at the tested concentrations.[1]
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize the neurochemical profile of this compound.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the concentration of a compound required to inhibit the reuptake of a specific neurotransmitter by 50% (IC50).
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
Uptake Inhibition Assay Procedure:
-
Cell Plating: Transfected HEK293 cells are seeded into 96-well plates coated with poly-L-lysine and grown to confluence.
-
Pre-incubation: The growth medium is removed, and the cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated with varying concentrations of 4-EMC or a vehicle control for 10-20 minutes at room temperature.
-
Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction. The incubation is typically carried out for a short period (e.g., 1-10 minutes) at 37°C.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold Krebs-HEPES buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded neurotransmitter from cells expressing the corresponding transporter.
Cell Culture and Transfection:
-
HEK293 cells are cultured and transfected with hDAT or hSERT as described for the uptake inhibition assay.
Release Assay Procedure:
-
Cell Plating: Transfected cells are seeded in 96-well plates and grown to confluence.
-
Loading with Radiolabeled Neurotransmitter: The cells are incubated with a radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin) for a sufficient time (e.g., 30-60 minutes) to allow for uptake and accumulation within the cells.
-
Washing: The cells are washed multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.
-
Induction of Release: The cells are then incubated with varying concentrations of 4-EMC or a vehicle control. Aliquots of the supernatant are collected at specific time points.
-
Scintillation Counting: The amount of radioactivity in the collected supernatant is measured using a scintillation counter, which corresponds to the amount of released neurotransmitter.
-
Data Analysis: The EC50 values for release are determined by plotting the amount of released neurotransmitter against the concentration of 4-EMC and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Interaction of 4-EMC with the Dopamine Transporter.
Caption: Interaction of 4-EMC with the Serotonin Transporter.
Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.
Caption: Experimental Workflow for Neurotransmitter Release Assay.
References
Initial In Vivo Studies of 4-Ethylmethcathinone (4-EMC) in Animal Models: A Technical Guide
Disclaimer: Publicly available in vivo research data specifically for 4-Ethylmethcathinone (4-EMC) is limited. This guide summarizes the findings from in vivo studies on its close structural isomer, 4-methylethcathinone (4-MEC), to provide an inferred profile for 4-EMC. The structural similarity between 4-EMC and 4-MEC suggests they may have comparable pharmacological effects. All data presented herein pertains to 4-MEC and should be interpreted with this consideration.
Introduction
This compound (4-EMC) is a synthetic cathinone that is a structural isomer of 4-methylethcathinone (4-MEC). Due to the limited direct research on 4-EMC, this document provides a comprehensive overview of the initial in vivo studies conducted on its analogue, 4-MEC, in various animal models. The findings from these studies on locomotor activity, rewarding effects, and discriminative stimulus properties offer valuable insights into the potential psychoactive profile of 4-EMC. This guide is intended for researchers, scientists, and drug development professionals.
Core Behavioral Assays and Findings
Initial in vivo assessments of novel psychoactive substances typically involve a battery of behavioral tests to characterize their stimulant, rewarding, and subjective effects. The primary assays used for 4-MEC include locomotor activity assessment, conditioned place preference (CPP), and drug discrimination paradigms.
Locomotor Activity
Locomotor activity studies are fundamental in determining the stimulant or depressant effects of a compound. In mice, 4-MEC has been shown to produce a dose-dependent increase in locomotor activity, indicating stimulant properties.
Table 1: Locomotor Activity of 4-MEC in Mice
| Dose (mg/kg, i.p.) | Peak Locomotor Activity (% of Vehicle Control) | Duration of Effect (minutes) | Reference |
| 10 | 190 ± 12% | 110 | [1] |
| 30 | Data not available | >120 | [1] |
| 100 | Data not available | >120 | [1] |
Data are presented as mean ± SEM.
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug. Studies have demonstrated that 4-MEC can induce a conditioned place preference, suggesting it has rewarding effects and potential for abuse.
Table 2: Conditioned Place Preference Induced by 4-MEC in Rats
| Conditioning Dose (mg/kg, i.p.) | CPP Score (Difference in time spent in drug-paired vs. saline-paired chamber, s) | Reinstatement with Priming Dose | Reference |
| 10 | Significant CPP induced | Yes (following 2 weeks of withdrawal) | [1] |
Drug Discrimination
Drug discrimination studies assess the subjective effects of a novel compound by training animals to distinguish it from a known drug of abuse. 4-MEC has been shown to fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine in rats, indicating that it produces similar subjective effects.
Table 3: Drug Discrimination of 4-MEC in Rats Trained to Discriminate Cocaine or Methamphetamine
| Training Drug | 4-MEC Dose Range (mg/kg, i.p.) | Substitution | ED₅₀ (mg/kg) | Reference |
| Cocaine (10 mg/kg) | 1 - 50 | Full | 8.3 | [1] |
| Methamphetamine (1 mg/kg) | 1 - 10 | Full | 3.1 | [1] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To determine the stimulant or depressant effects of a substance by measuring changes in spontaneous horizontal movement.
Experimental Workflow:
Caption: Workflow for Locomotor Activity Assessment.
Animals: Male Swiss-Webster mice are typically used.
Apparatus: Open-field activity chambers equipped with infrared beams to detect horizontal movement.
Procedure:
-
Habituation: Mice are habituated to the testing room and locomotor activity chambers prior to the experiment to reduce novelty-induced hyperactivity.
-
Administration: Mice are administered various doses of 4-MEC or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Testing: Immediately following injection, each mouse is placed in the center of the activity chamber, and locomotor activity is recorded for a set duration (e.g., 120 minutes).
-
Data Analysis: The total distance traveled and the time course of activity are analyzed to determine the dose-dependent effects of the compound.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a substance by pairing its effects with a specific environment.
Experimental Workflow:
Caption: Workflow for Conditioned Place Preference.
Animals: Male Sprague-Dawley rats are commonly used.
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, rats receive an injection of 4-MEC and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, the partitions are removed, and the rats are allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Drug Discrimination
Objective: To determine if a novel substance produces subjective effects similar to a known drug of abuse.
Experimental Workflow:
Caption: Workflow for Drug Discrimination Paradigm.
Animals: Male Sprague-Dawley rats are typically used.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.
Procedure:
-
Training: Rats are trained to press one lever to receive a food reward after being injected with a known drug of abuse (e.g., cocaine or methamphetamine) and a second lever after receiving a saline injection.
-
Substitution Testing: Once the rats have learned to reliably discriminate between the training drug and saline, they are administered various doses of the test drug (4-MEC).
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever, indicating that the test drug produces subjective effects similar to the training drug.
Presumed Signaling Pathways
The behavioral effects of 4-MEC are believed to be mediated by its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). It is thought to act as both a monoamine reuptake inhibitor and a releasing agent.
Caption: Presumed Signaling Pathway of 4-MEC.
The diagram illustrates that 4-MEC is hypothesized to inhibit the reuptake of dopamine and serotonin by blocking their respective transporters (DAT and SERT). Furthermore, it is believed to promote the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This leads to an increased concentration of dopamine and serotonin in the synapse, enhancing their signaling at postsynaptic receptors and producing the observed stimulant and rewarding effects.
Conclusion
The initial in vivo studies on 4-methylethcathinone (4-MEC) in animal models provide a foundational understanding of its psychopharmacological profile. The data strongly suggest that 4-MEC possesses stimulant, rewarding, and subjective effects comparable to those of cocaine and methamphetamine, likely mediated through its actions on dopamine and serotonin transporters. Given the structural similarity, it is plausible that this compound (4-EMC) exhibits a similar in vivo profile. However, direct in vivo studies on 4-EMC are imperative to definitively characterize its pharmacology and potential for abuse. The experimental protocols and findings detailed in this guide for 4-MEC serve as a valuable framework for designing and interpreting future research on 4-EMC and other novel synthetic cathinones.
References
4-Ethylmethcathinone (4-EMC): An In-Depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC)[1]. As with many designer drugs, a thorough understanding of its chemical stability and degradation pathways is crucial for forensic analysis, toxicological studies, and drug development. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability and degradation of 4-EMC, including its metabolic fate. Due to the limited availability of studies focused solely on 4-EMC, this guide also incorporates data from closely related cathinone analogs to infer potential stability and degradation characteristics.
Chemical Stability of this compound
The stability of synthetic cathinones, including 4-EMC, is significantly influenced by environmental factors such as pH, temperature, and light. Generally, these compounds are more stable in acidic environments and exhibit increased degradation in neutral to alkaline conditions[2].
pH-Dependent Stability
Table 1: Predicted pH-Dependent Stability Trends for 4-EMC
| pH Condition | Expected Stability | Rationale |
| Acidic (pH < 4) | High | Protonation of the amine group likely reduces susceptibility to degradation. |
| Neutral (pH ~7) | Moderate to Low | Increased potential for hydrolysis and oxidation compared to acidic conditions. |
| Alkaline (pH > 8) | Low | Base-catalyzed degradation pathways are likely to be significant. |
Temperature-Dependent Stability
Elevated temperatures are known to accelerate the degradation of synthetic cathinones. A study on the thermal degradation of 18 different cathinones, including 4-EMC, during gas chromatography-mass spectrometry (GC-MS) analysis revealed that these compounds can undergo in-situ degradation[3][4]. This thermal degradation is a significant consideration for analytical methodologies.
Table 2: Predicted Temperature-Dependent Stability Trends for 4-EMC
| Temperature | Expected Stability | Rationale |
| Frozen (≤ -20°C) | High | Low temperature significantly reduces the rate of chemical reactions. |
| Refrigerated (2-8°C) | Moderate | Degradation is slowed but may still occur over extended periods. |
| Room Temperature (20-25°C) | Low to Moderate | Increased kinetic energy allows for faster degradation. |
| Elevated (> 40°C) | Very Low | Significant and rapid degradation is expected. |
Photostability
The impact of light on the stability of 4-EMC has not been extensively studied. However, as with many pharmaceutical compounds containing chromophores, exposure to ultraviolet (UV) or visible light could potentially lead to photodegradation. Therefore, it is recommended that solutions of 4-EMC be protected from light during storage and analysis.
Degradation Pathways
The degradation of 4-EMC can occur through several pathways, including hydrolysis, oxidation, and thermal degradation.
Hydrolytic Degradation
Based on the behavior of similar cathinones, the primary route of hydrolytic degradation, particularly under alkaline conditions, is likely to involve the β-keto-amine moiety. For the closely related compound 4-MMC, degradation in a pH 12 solution leads to the formation of 1-(4-methylphenyl)-1,2-propanedione and subsequently 4-methylbenzoic acid[2]. By analogy, a potential hydrolytic degradation pathway for 4-EMC is proposed below.
Oxidative Degradation
Oxidative processes are significant in the degradation of cathinones. The thermal degradation of 4-EMC observed during GC-MS analysis is characterized as an oxidative process involving the loss of two hydrogen atoms, resulting in a 2 Da mass shift and the formation of a prominent iminium ion[3][4].
Metabolic Pathways
While specific in-vivo or in-vitro metabolism studies for 4-EMC are scarce, the metabolic pathways of its structural isomer, 4-methylethcathinone (4-MEC), and other related cathinones have been investigated and can be used to predict the metabolism of 4-EMC. The primary metabolic transformations for cathinones typically include:
-
Reduction of the β-keto group: This leads to the formation of the corresponding alcohol metabolite.
-
N-dealkylation: Removal of the methyl group from the nitrogen atom.
-
Hydroxylation of the alkyl side chain or the aromatic ring.
-
Oxidation of the alkyl group on the aromatic ring.
Based on these common pathways, a proposed metabolic scheme for 4-EMC is presented below.
Experimental Protocols for Stability and Degradation Studies
For researchers aiming to conduct stability and forced degradation studies on 4-EMC, the following general experimental protocols, based on ICH guidelines and practices for similar compounds, are recommended.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photodegradation: Exposure of the drug substance in solution and as a solid to UV (200 Wh/m²) and visible light (1.2 million lux hours).
2. Sample Preparation:
-
Prepare a stock solution of 4-EMC in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For solution-state studies, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.
-
For solid-state studies, expose the powdered drug substance directly to the stress condition.
3. Analytical Method:
-
A stability-indicating HPLC method with UV or mass spectrometric detection is essential. The method should be capable of separating the parent drug from all significant degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where 4-EMC and its potential degradation products absorb (e.g., 254 nm), or mass spectrometry for identification of degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation of 4-EMC under each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
Conclusion
The stability and degradation of this compound are critical parameters for its analytical determination and the understanding of its toxicological profile. While specific quantitative data for 4-EMC is limited, the available information on related synthetic cathinones provides a strong foundation for predicting its behavior. 4-EMC is expected to be most stable under acidic conditions and at low temperatures, while being susceptible to degradation in alkaline and high-temperature environments. The primary degradation pathways likely involve hydrolysis of the β-keto-amine group and oxidation. Metabolic transformations are predicted to include keto-reduction, N-demethylation, and hydroxylation. Further research focusing specifically on 4-EMC is necessary to provide definitive quantitative stability data and to fully elucidate its degradation and metabolic pathways. The experimental protocols outlined in this guide offer a framework for conducting such vital studies.
References
Spectroscopic Characterization of 4-Ethylmethcathinone: A Technical Guide
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to methcathinone and mephedrone. As a compound of interest in forensic science, clinical toxicology, and pharmaceutical research, its unambiguous identification is crucial. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers and drug development professionals in their analytical endeavors.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [1] |
| Synonyms | 4-EMC | [1] |
| Chemical Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White powder (as HCl salt) | [1] |
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The following data was obtained for the hydrochloride salt of this compound in deuterium oxide (D₂O).
Table 1: ¹H NMR Spectroscopic Data for this compound HCl in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic CH (ortho to C=O) |
| ~7.5 | Doublet | 2H | Aromatic CH (meta to C=O) |
| ~5.2 | Quartet | 1H | CH -CH₃ |
| ~2.9 | Quartet | 2H | CH ₂-CH₃ (ethyl group) |
| ~2.7 | Singlet | 3H | N-CH ₃ |
| ~1.6 | Doublet | 3H | CH-CH ₃ |
| ~1.2 | Triplet | 3H | CH₂-CH ₃ (ethyl group) |
Note: The chemical shifts are approximate and based on the analysis of the spectrum provided in the SWGDRUG monograph.[1] Precise assignments may require further 2D NMR experiments.
¹³C NMR Spectroscopy Data
As of the latest literature review, experimental ¹³C NMR data for this compound could not be located. The acquisition of this data would be a valuable contribution to the analytical profile of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: FTIR Spectroscopic Data for this compound HCl
| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |
| ~2970 | Strong, sharp | C-H stretch (aliphatic) |
| ~2700-2400 | Broad | N-H stretch (secondary amine salt) |
| ~1680 | Strong, sharp | C=O stretch (ketone) |
| ~1610 | Medium, sharp | C=C stretch (aromatic) |
| ~1400-1500 | Medium, sharp | C-H bend (aliphatic) |
| ~1230 | Medium | C-N stretch |
| ~830 | Strong, sharp | C-H out-of-plane bend (para-substituted aromatic) |
Note: Assignments are based on characteristic functional group absorption regions and the spectrum provided in the SWGDRUG monograph.[1]
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry is commonly used for the analysis of synthetic cathinones.
Table 3: EI-MS Spectroscopic Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 191 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | Low | [M - CH₃]⁺ |
| 162 | Low | [M - C₂H₅]⁺ |
| 119 | Moderate | [C₈H₇O]⁺ (4-ethylbenzoyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 58 | High | [C₃H₈N]⁺ (Iminium ion from α-cleavage) |
Note: The fragmentation pattern is consistent with the structure of this compound, showing a characteristic α-cleavage leading to the stable iminium ion at m/z 58.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are recommended for the analysis of this compound.
NMR Spectroscopy
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound HCl.[1]
-
Dissolve the sample in approximately 0.75 mL of deuterium oxide (D₂O).[1]
-
Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing (δ 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]
-
Solvent: Deuterium Oxide (D₂O)
-
Temperature: 298 K
-
Pulse Angle: 90°[1]
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay of 45 seconds can be used for quantitative analysis)[1]
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Spectral Width: 0-12 ppm[1]
Infrared (IR) Spectroscopy
Sample Preparation
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound HCl sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrument Parameters (FTIR-ATR)
-
Instrument: FTIR spectrometer with a diamond ATR accessory.[1]
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹[1]
-
Number of Scans: 16-32 (for both background and sample)[1]
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (GC-MS)
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.[1]
-
Perform a serial dilution to obtain a working solution of approximately 1-10 µg/mL.
Instrument Parameters (GC-MS)
-
Gas Chromatograph
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Inlet Temperature: 280 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 20:1.[1]
-
Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 12 °C/min to 300 °C, and hold for 9 min.[1]
-
-
Mass Spectrometer
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to use this information as a reference and to develop and validate their own analytical methods as required.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Ethylmethcathinone (4-EMC) using GC-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (4-EMC) is a psychoactive substance belonging to the synthetic cathinone class, which are structurally related to amphetamines. Accurate and reliable quantification of 4-EMC in biological samples is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document outlines validated methods for the determination of 4-EMC using both GC-MS and LC-MS/MS, providing sensitive and selective analytical procedures. While both techniques are powerful, the choice between them may depend on factors such as sample matrix complexity, required sensitivity, and available instrumentation.[1]
Section 1: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. Derivatization is often employed to improve the chromatographic behavior and thermal stability of these compounds.
Experimental Protocol
1. Sample Preparation (Human Urine)
-
Hydrolysis (for conjugated metabolites, optional):
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an internal standard (e.g., Methcathinone-d3) to the urine sample.
-
Alkalinize the sample to a pH of 9-10 with a suitable buffer (e.g., borate buffer).
-
Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of pentane and diethyl ether).[1]
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA) and 50 µL of ethyl acetate.[2][3]
-
Incubate at 70°C for 30 minutes.[2]
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity.[1]
-
Suggested Ions for 4-EMC (derivatized): The specific ions will depend on the derivatizing agent used. For the trimethylsilyl derivative, characteristic fragments would be monitored. For underivatized 4-EMC, a retention time of approximately 2.011 minutes has been reported.[4]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS quantification of synthetic cathinones. Specific values for 4-EMC should be established during in-house validation.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
GC-MS Experimental Workflow
Caption: Workflow for 4-EMC quantification by GC-MS.
Section 2: Quantification of this compound by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the analysis of synthetic cathinones in complex biological matrices, often with simpler sample preparation compared to GC-MS.[5]
Experimental Protocol
1. Sample Preparation (Human Plasma or Urine)
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 4-EMC-d5).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase starting condition.
-
-
Dilute-and-Shoot (for urine):
-
To 50 µL of urine, add 450 µL of mobile phase containing the internal standard.
-
Vortex and inject directly. This method is simpler but may be more susceptible to matrix effects.[6]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-13 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for 4-EMC:
-
Precursor Ion (Q1): m/z 192.1
-
Product Ions (Q3): m/z 164.1 (quantifier), m/z 72.1 (qualifier)
-
-
MRM Transitions for 4-EMC-d5 (Internal Standard):
-
Precursor Ion (Q1): m/z 197.1
-
Product Ions (Q3): m/z 169.1 (quantifier)
-
-
Quantitative Data Summary
The following table presents typical validation parameters for the LC-MS/MS quantification of 4-EMC, based on published methods for synthetic cathinones.[7][8]
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.25 - 5 ng/mL[7] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
LC-MS/MS Experimental Workflow
Caption: Workflow for 4-EMC quantification by LC-MS/MS.
Method Validation
Both GC-MS and LC-MS/MS methods must be fully validated according to established guidelines (e.g., SWGTOX, FDA) to ensure reliability.[7][9] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[10]
-
Accuracy: The closeness of the measured value to the true value.[8]
-
Precision: The degree of agreement among multiple measurements of the same sample, assessed as repeatability and intermediate precision.[8]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[7]
-
Recovery: The efficiency of the extraction process.[8]
-
Matrix Effect (for LC-MS/MS): The influence of co-eluting matrix components on the ionization of the analyte.[8]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[8]
Conclusion
The GC-MS and LC-MS/MS protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in biological matrices. LC-MS/MS generally offers superior sensitivity and simpler sample preparation.[11] However, GC-MS remains a valuable and widely accessible technique for this purpose. The choice of method should be based on the specific requirements of the analysis, available resources, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. resolian.com [resolian.com]
- 9. Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. environics.com [environics.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-Ethylmethcathinone (4-EMC) Reference Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Ethylmethcathinone (4-EMC) reference standards. The synthesis is based on a two-step process commencing with the α-bromination of 4-ethylpropiophenone, followed by amination with methylamine. This document outlines the experimental procedures, necessary reagents, and analytical data for the characterization of the intermediate and final products. The provided information is intended for use in a controlled laboratory setting by qualified professionals for research and forensic applications.
Introduction
This compound (4-EMC) is a synthetic cathinone that has been identified as a novel psychoactive substance (NPS). As with many NPS, the availability of well-characterized reference standards is crucial for forensic laboratories, toxicological screening, and pharmacological research. This document details a reliable synthetic route to obtain 4-EMC hydrochloride for use as an analytical reference standard. The described methodology is adapted from established syntheses of related substituted cathinones, such as 4-methylmethcathinone (mephedrone).
Synthesis Pathway
The synthesis of this compound (4-EMC) from 4-ethylpropiophenone is a two-step process. The first step involves the α-bromination of the propiophenone derivative to form the intermediate, 2-bromo-4'-ethylpropiophenone. The second step is the amination of this intermediate with methylamine to yield the final product, which is subsequently converted to its hydrochloride salt for stability and ease of handling.
Caption: Synthetic workflow for this compound HCl.
Experimental Protocols
Disclaimer: The following protocols are intended for informational purposes for qualified scientists in a controlled laboratory setting. These procedures involve hazardous materials and should only be performed by individuals with the appropriate training and equipment.
Step 1: Synthesis of 2-Bromo-4'-ethylpropiophenone (Intermediate)
This procedure outlines the α-bromination of 4-ethylpropiophenone.
Materials:
-
4'-Ethylpropiophenone
-
Chloroform (CHCl₃)
-
Aluminum chloride (AlCl₃), finely ground
-
Bromine (Br₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4'-ethylpropiophenone (0.1 mol) in 100 mL of chloroform.
-
Add a catalytic amount of finely ground aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in 20 mL of chloroform dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting crystalline residue with cold diethyl ether to yield 2-bromo-4'-ethylpropiophenone.
Step 2: Synthesis of this compound (4-EMC) and Conversion to Hydrochloride Salt
This procedure describes the amination of the intermediate and subsequent salt formation.
Materials:
-
2-Bromo-4'-ethylpropiophenone
-
Dichloromethane (CH₂Cl₂)
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Triethylamine (N(CH₂CH₃)₃)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous diethyl ether
-
HCl gas or concentrated HCl
Procedure:
-
Dissolve 2-bromo-4'-ethylpropiophenone (4.4 mmol) in 30 mL of dichloromethane.
-
In a separate flask, prepare a solution of methylamine hydrochloride (4.4 mmol) and triethylamine (9 mmol) in 50 mL of dichloromethane.
-
Add the solution of 2-bromo-4'-ethylpropiophenone dropwise to the stirred methylamine solution over one hour.
-
Stir the mixture at room temperature for 4 hours after the addition is complete.
-
Add 100 mL of 1 M aqueous HCl to the reaction mixture.
-
Separate the aqueous layer and wash it with 40 mL of dichloromethane.
-
Make the aqueous layer alkaline with a NaOH solution and extract the free base with two 50 mL portions of dichloromethane.
-
Combine the organic extracts and evaporate the solvent under vacuum to obtain this compound as an oil.
-
Dissolve the resulting oil in anhydrous diethyl ether.
-
Bubble HCl gas through the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent like isopropanol to obtain pure this compound hydrochloride.
Data Presentation
The following table summarizes the key chemical and physical data for the starting material, intermediate, and final product.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Analytical Data (Expected) |
| 4'-Ethylpropiophenone | C₁₁H₁₄O | 162.23 | Clear colorless liquid | N/A | ¹H NMR, ¹³C NMR consistent with structure. |
| 2-Bromo-4'-ethylpropiophenone | C₁₁H₁₃BrO | 241.12 | Crystalline solid | 78-82 | ¹H NMR, ¹³C NMR, and MS data consistent with α-bromination product. |
| This compound HCl | C₁₂H₁₈ClNO | 227.73 | White crystalline powder | N/A | ¹H NMR, ¹³C NMR, GC-MS, and IR spectra confirming the final product structure. |
Conclusion
The protocols described in these application notes provide a reliable method for the synthesis of this compound hydrochloride as a reference standard. The two-step synthesis is straightforward and utilizes commercially available starting materials. The provided analytical data serves as a benchmark for the characterization of the synthesized compounds. Adherence to proper laboratory safety procedures is paramount when carrying out these syntheses.
Application Notes and Protocols for 4-Ethylmethcathinone (4-EMC) in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to other designer drugs such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1][2] As a psychoactive substance, it has been identified in recreational drug markets worldwide.[1] In forensic toxicology, the accurate detection and quantification of 4-EMC in biological specimens are crucial for investigating drug-facilitated crimes, driving under the influence of drugs (DUID) cases, and determining the cause of death in fatal intoxications.
This document provides detailed application notes and protocols for the analysis of 4-EMC in various biological matrices, based on currently available scientific literature. It includes quantitative data from forensic cases involving related compounds, detailed experimental methodologies, and a visualization of the proposed mechanism of action.
Quantitative Data
To date, specific quantitative data for this compound (4-EMC) in forensic casework is limited in published literature. However, data from its structural isomer, 4-methylethcathinone (4-MEC), and another related cathinone, 4-chloromethcathinone (4-CMC), can provide valuable reference points for toxicological interpretation.
Table 1: Post-Mortem Concentrations of 4-Methylethcathinone (4-MEC) in a Fatal Intoxication Case [3][4]
| Biological Matrix | Concentration |
| Peripheral Blood | 14.6 µg/mL |
| Cardiac Blood | 43.4 µg/mL |
| Urine | 619 µg/mL |
| Vitreous Humor (Right) | 2.9 µg/mL |
| Vitreous Humor (Left) | 4.4 µg/mL |
| Bile | 43.5 µg/mL |
| Gastric Content | 28.2 µg/mL |
Table 2: Post-Mortem Concentrations of 4-MEC in Two Fatalities [5][6]
| Case | Biological Matrix | Concentration | Other Substances | Cause of Death |
| 1 | Femoral Blood | 0.167 mg/L | Ethanol (27 mg/100 mL), Paracetamol (5 mg/L) | 4-MEC Toxicity |
| 2 | Femoral Blood | 1.73 mg/L | Ethanol (229 mg/100 mL), Propranolol, Venlafaxine, Diazepam | Asphyxiation |
Table 3: Blood Concentrations of 4-Chloromethcathinone (4-CMC) in Forensic Cases [7]
| Case Type | Concentration Range (ng/mL) |
| Non-fatal Intoxications | 1.3 - 75.3 |
| Fatalities | 56.2 - 1870 |
Table 4: Limits of Quantification (LOQ) for this compound (4-EMC) [8]
| Biological Matrix | Method | Limit of Quantification (LOQ) |
| Blood | LC-Q/TOF-MS | 0.25 - 5 ng/mL |
| Urine | LC-Q/TOF-MS | 0.25 - 5 ng/mL |
Experimental Protocols
The following protocols are based on validated methods for the analysis of synthetic cathinones, including 4-EMC, in various biological matrices.
Protocol 1: Analysis of 4-EMC in Whole Blood and Urine by LC-Q/TOF-MS[8]
This method is suitable for the simultaneous identification and quantification of 22 synthetic cathinones, including 4-EMC.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Blood Samples:
-
To 1 mL of whole blood, add an internal standard.
-
Perform a protein precipitation step.
-
Centrifuge the sample.
-
Load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
-
Urine Samples:
-
To 1 mL of urine, add an internal standard.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate and reconstitute for analysis.
-
2. Instrumental Analysis: Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS)
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The total run time should be sufficient to separate all target analytes, including positional isomers.[8]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire data in both full scan and targeted MS/MS modes.
-
For quantification, use multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for 4-EMC and the internal standard.
-
3. Validation Parameters (as per the cited method for a panel of 22 cathinones): [8]
-
Linearity: Establish a calibration curve over a relevant concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to be in the low ng/mL range (0.25-5 ng/mL) for 4-EMC in both blood and urine.[8]
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy at multiple concentration levels.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Specificity: Analyze blank samples and samples spiked with potential interfering substances.
Protocol 2: Analysis of 4-MEC (as a proxy for 4-EMC) in Hair by LC-MS/MS
This protocol is adapted from a method for the quantification of 4-MEC and MDPV in hair.
1. Sample Preparation:
-
Decontamination: Wash hair samples with an appropriate solvent (e.g., dichloromethane) to remove external contamination.
-
Pulverization: Finely pulverize the decontaminated hair sample.
-
Extraction:
-
Incubate a specific weight of pulverized hair (e.g., 20 mg) in a buffer solution (e.g., phosphate buffer) with an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Use a suitable reverse-phase column (e.g., C18 or PFP).
-
Employ a gradient elution with a mobile phase containing an aqueous buffer and an organic solvent.
-
-
Mass Spectrometric Detection:
-
Operate in positive ESI mode.
-
Use MRM to monitor specific transitions for the analyte and internal standard.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action
This compound, like other synthetic cathinones, is believed to exert its stimulant effects by interacting with monoamine transporters in the brain.[9][10] It acts as a releasing agent for the neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[9] This action leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced synaptic signaling and the characteristic psychostimulant effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatal 4-MEC Intoxication: Case Report and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purelabchem.com [purelabchem.com]
- 10. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Studying 4-Ethylmethcathinone (4-EMC) Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Due to its structural similarity to other cathinones, there is a significant concern regarding its potential neurotoxic effects. Understanding the mechanisms of 4-EMC-induced neurotoxicity is crucial for public health and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for a panel of in vitro assays to assess the neurotoxic effects of 4-EMC.
While direct experimental data on 4-EMC is limited, research on structurally similar synthetic cathinones, such as 4-methylethcathinone (4-MEC), 4-methylmethcathinone (4-MMC), and 3,4-dimethylmethcathinone (3,4-DMMC), provides a strong framework for investigation. The protocols and data presented herein are largely based on studies of these analogs and are intended to serve as a guide for designing and conducting in vitro neurotoxicity studies of 4-EMC. The primary mechanisms of synthetic cathinone-induced neurotoxicity that can be investigated using these assays include cytotoxicity, oxidative stress, and apoptosis.[1] The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for these studies.[2]
Key In Vitro Neurotoxicity Assays
A battery of in vitro assays is recommended to comprehensively evaluate the neurotoxic potential of 4-EMC. These assays target different cellular processes to provide a multi-faceted understanding of the compound's effects.
1. Cell Viability and Cytotoxicity Assays: These assays are fundamental for determining the concentration-dependent toxicity of 4-EMC.
- MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
- LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and cytotoxicity.
2. Oxidative Stress Assays: Synthetic cathinones are known to induce oxidative stress, a key mechanism of neuronal damage.[3]
- Reactive Oxygen Species (ROS) Assay: Detects the intracellular production of ROS.
- Glutathione (GSH) Assay: Measures the levels of the antioxidant glutathione, which is depleted during oxidative stress.
3. Apoptosis Assays: These assays determine if 4-EMC induces programmed cell death.
- Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis.
- Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
Data Presentation: Cytotoxicity of Synthetic Cathinones
The following table summarizes quantitative data on the cytotoxicity of synthetic cathinones structurally related to 4-EMC in the SH-SY5Y human neuroblastoma cell line. This data can be used as a reference for designing dose-response studies for 4-EMC.
| Compound | Assay | Exposure Time (h) | EC50 / IC50 (µM) | Cell Line | Reference |
| 4-MMC | ATP content | 24 | >2000 | SH-SY5Y | [4] |
| 4-CMC | ATP content | 24 | ~1500 | SH-SY5Y | [4] |
| Butylone | LDH | 24 | 6390 | SH-SY5Y | [5] |
| Pentylone | LDH | 24 | 4440 | SH-SY5Y | [5] |
| MDPV | LDH | 24 | 3610 | SH-SY5Y | [5] |
| 3-CMC | MTT | 24 | >300 | SH-SY5Y | [6] |
| 4-CMC | MTT | 24 | >300 | SH-SY5Y | [6] |
| 3-CMC | MTT | 72 | ~200 | SH-SY5Y | [6] |
| 4-CMC | MTT | 72 | ~250 | SH-SY5Y | [6] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data presented is for comparative purposes to guide 4-EMC experimental design.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from established methods for studying synthetic cathinone neurotoxicity.
Protocol 1: Cell Culture and Treatment
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (4-EMC)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate multi-well plates (e.g., 96-well plates for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of 4-EMC in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the culture medium and treat the cells with various concentrations of 4-EMC for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).
Protocol 2: MTT Assay for Cell Viability
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Following the treatment period with 4-EMC, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
After the 24-hour treatment with 4-EMC, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare controls as per the kit instructions: a vehicle control, a high control (maximum LDH release from lysed cells), and a background control (medium only).
-
Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the high control after subtracting the background absorbance.
Protocol 4: Caspase-3/7 Activity Assay
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or spectrophotometer
Procedure:
-
Seed and treat cells with 4-EMC in a white-walled 96-well plate suitable for luminescence measurements.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Gently mix the contents by shaking the plate for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Visualization of Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the proposed neurotoxic signaling pathway of synthetic cathinones and a general experimental workflow.
Caption: Proposed signaling pathway of 4-EMC-induced neurotoxicity.
Caption: General experimental workflow for assessing 4-EMC neurotoxicity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro neurotoxicity of this compound. By employing a multi-assay approach focusing on cytotoxicity, oxidative stress, and apoptosis, a detailed characterization of the neurotoxic potential of 4-EMC can be achieved. The data from structurally related synthetic cathinones serve as a valuable starting point for experimental design. These studies are essential for understanding the risks associated with this novel psychoactive substance and for the development of future public health strategies.
References
- 1. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Investigating the Behavioral Effects of 4-Ethylmethcathinone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic cathinone and a structural isomer of 4-methylethcathinone (4-MEC), belonging to a class of novel psychoactive substances (NPS) with stimulant and entactogenic properties. Due to the limited availability of specific behavioral data for 4-EMC, this document provides a comprehensive guide to preclinical investigation by leveraging established animal models and protocols for its close structural and functional analog, 4-MEC. These methodologies are designed to assess the abuse potential and psychopharmacological profile of 4-EMC and other emerging synthetic cathinones.
The primary neurobiological mechanism of action for synthetic cathinones like 4-EMC and 4-MEC involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2][3][4] This interaction leads to increased extracellular levels of dopamine and serotonin, which are believed to mediate the stimulant and rewarding effects of these substances.[3]
Key Behavioral Assays
The abuse liability of novel psychoactive substances is typically evaluated using a battery of well-validated behavioral paradigms in animal models. The following sections detail the protocols for assessing locomotor activity, conditioned place preference, intravenous self-administration, and drug discrimination.
Table 1: Summary of Behavioral Effects of 4-Methylethcathinone (4-MEC) in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |
| Locomotor Activity | Rat | 3, 10, 30 | Intraperitoneal (i.p.) | Acute 30 mg/kg dose increased locomotor activity. No significant effect at 3 and 10 mg/kg. Delayed and attenuated sensitization with chronic 30 mg/kg administration. | [2][5] |
| Conditioned Place Preference (CPP) | Rat | 1, 3, 10 | Intraperitoneal (i.p.) | A significant CPP was induced at a dose of 10 mg/kg. | [2][5] |
| Intravenous Self-Administration | Rat | 0.5, 1.0 (per infusion) | Intravenous (i.v.) | Readily self-administered, indicating reinforcing properties. | [6] |
| Drug Discrimination | Rat | 1.0 - 8.0 | Intraperitoneal (i.p.) | Did not substitute for methamphetamine (1.0 mg/kg) in one study, suggesting differing subjective effects at the tested doses. | [7] |
Experimental Protocols
Locomotor Activity
Objective: To assess the stimulant effects of 4-EMC by measuring changes in spontaneous motor activity.
Materials:
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
This compound hydrochloride dissolved in sterile saline.
-
Age- and weight-matched male Sprague-Dawley rats.
Protocol:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to the experiment. Habituate each rat to the activity chamber for 30-60 minutes on two consecutive days before the test day.
-
Drug Administration: On the test day, administer 4-EMC (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle (saline) to different groups of rats.
-
Data Collection: Immediately after injection, place the rat in the center of the open-field chamber and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[2][8][9]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for assessing locomotor activity.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of 4-EMC.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound hydrochloride dissolved in sterile saline.
-
Age- and weight-matched male Sprague-Dawley rats.
Protocol:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial preference. An unbiased design is recommended where the drug is paired with both the preferred and non-preferred sides across different subjects.
-
Conditioning (Days 2-7): This phase consists of alternating daily injections of 4-EMC and vehicle.
-
On drug conditioning days, administer 4-EMC (e.g., 1, 3, 10 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes.
-
-
Post-Conditioning (Test Day 8): In a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the outer chambers.
-
Data Analysis: Calculate a CPP score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A positive score indicates a preference (reward), while a negative score indicates an aversion. Compare the CPP scores across different dose groups.[2][5]
Logical Flow of a Conditioned Place Preference Experiment
Caption: Phases of a CPP experiment.
Intravenous Self-Administration
Objective: To determine if 4-EMC has reinforcing properties, a key indicator of abuse liability.
Materials:
-
Operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line connected to a swivel.
-
Intravenous catheters.
-
This compound hydrochloride dissolved in sterile saline.
-
Age- and weight-matched male Wistar or Sprague-Dawley rats.
Protocol:
-
Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.[10] Allow at least one week for recovery.
-
Acquisition Training: Train rats to press a lever for infusions of 4-EMC (e.g., 0.5 mg/kg/infusion) during daily 2-hour sessions. One lever is designated as "active" (delivers drug infusion), and the other as "inactive" (no consequence). A fixed-ratio 1 (FR1) schedule is typically used initially, where one lever press results in one infusion.
-
Dose-Response Evaluation: Once stable responding is established, vary the dose per infusion (e.g., 0.05, 0.1, 0.5, 1.0 mg/kg) across sessions to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivation to self-administer the drug, employ a progressive-ratio (PR) schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.[6][11][12]
-
Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. For the PR schedule, the breakpoint is the key dependent variable.
Workflow for Intravenous Self-Administration Study
Caption: Steps in a self-administration study.
Drug Discrimination
Objective: To assess the subjective effects of 4-EMC by determining if it substitutes for a known drug of abuse, such as methamphetamine or cocaine.
Materials:
-
Operant conditioning chambers with two levers.
-
This compound hydrochloride, a training drug (e.g., methamphetamine), and vehicle (saline).
-
Age- and weight-matched male Sprague-Dawley rats.
Protocol:
-
Training: Train rats to discriminate between the training drug (e.g., 1.0 mg/kg methamphetamine, i.p.) and vehicle. On days when the training drug is administered, presses on one lever (the "drug" lever) are reinforced with food pellets. On days when the vehicle is administered, presses on the other lever (the "vehicle" lever) are reinforced. Training continues until rats reliably respond on the correct lever (>80% accuracy).
-
Substitution Testing: Once discrimination is established, administer various doses of 4-EMC prior to the session and allow the rat to respond on either lever. No reinforcement is provided during test sessions.
-
Data Analysis: The primary measures are the percentage of responses on the drug-appropriate lever and the response rate. Full substitution is generally defined as >80% of responses on the drug lever, indicating similar subjective effects to the training drug. Partial substitution (20-80%) suggests some similarity, while no substitution (<20%) indicates dissimilar subjective effects.[7]
Neurobiological Mechanism of Action
4-EMC, like other synthetic cathinones, is believed to exert its behavioral effects primarily by interacting with monoamine transporters. It acts as a substrate for and/or inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[1][2][3][4] The "hybrid" activity of some cathinones, acting as a substrate at one transporter (e.g., SERT) and an inhibitor at another (e.g., DAT), can lead to complex neurochemical and behavioral profiles.[3]
Proposed Signaling Pathway of this compound
Caption: 4-EMC's interaction with monoamine transporters.
Conclusion
The protocols and data presented provide a robust framework for investigating the behavioral effects and abuse potential of this compound and other novel synthetic cathinones. By employing these standardized animal models, researchers can generate critical data to inform public health and regulatory decisions regarding these emerging substances. The use of 4-MEC data as a proxy highlights the need for further specific research on 4-EMC to fully characterize its unique pharmacological profile.
References
- 1. 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ‘Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephedrone (4-methylmethcathinone) supports intravenous self-administration in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ambient Temperature on the Thermoregulatory and Locomotor Stimulant Effects of 4-Methylmethcathinone in Wistar and Sprague-Dawley Rats | PLOS One [journals.plos.org]
- 9. Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous Jugular Catheterization for Rats [protocols.io]
- 11. Mephedrone (4-methylmethcathinone) supports intravenous self-administration in Sprague-Dawley and Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High levels of intravenous mephedrone (4-methylmethcathinone) self-administration in rats: neural consequences and comparison with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Ethylmethcathinone (4-EMC) Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to mephedrone.[1][2] As a novel psychoactive substance (NPS), understanding its metabolic fate is crucial for clinical toxicology, forensic analysis, and drug development.[3][4] The cytochrome P450 (CYP) enzyme system is the primary driver of Phase I metabolism for the majority of xenobiotics, including synthetic cathinones.[5][6][7] These enzymes catalyze reactions such as hydroxylation, N-dealkylation, and keto reduction, transforming the parent compound into more polar metabolites that can be more readily excreted.[8][9] Subsequent Phase II reactions, like glucuronidation, further increase their water solubility.[9][10]
These application notes provide detailed protocols for the in vitro study of 4-EMC metabolism using human liver microsomes (HLM) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS).
Metabolic Pathways of this compound
The metabolism of 4-EMC, like other synthetic cathinones, proceeds through several key pathways. The primary Phase I metabolic reactions include:
-
β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding dihydro-metabolite.
-
N-dealkylation: The methyl group on the nitrogen atom is removed.
-
Hydroxylation: A hydroxyl group is added, typically to the ethyl group on the phenyl ring.
-
Oxidation: The hydroxylated ethyl group can be further oxidized to a carboxylic acid.
These Phase I metabolites can then undergo Phase II conjugation, primarily with glucuronic acid, to facilitate excretion.[8][9]
Caption: Proposed metabolic pathways of this compound (4-EMC).
Experimental Protocols
Protocol 1: In Vitro Metabolism of 4-EMC using Human Liver Microsomes (HLM)
This protocol describes the incubation of 4-EMC with pooled human liver microsomes (pHLM) to generate Phase I metabolites.
1. Materials and Reagents:
-
This compound (4-EMC)
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
2. Procedure:
-
Prepare a stock solution of 4-EMC in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (to final volume)
-
Pooled HLM (final concentration typically 0.5-1.0 mg/mL)
-
4-EMC stock solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.[8][10]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean vial for analysis by LC-MS/MS or GC-MS.
-
Prepare a negative control sample by omitting the NADPH regenerating system to ensure that any observed metabolites are the result of enzymatic activity.
Caption: General workflow for in vitro metabolism experiments using HLM.
Protocol 2: Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)
LC-HRMS/MS is a powerful technique for identifying and characterizing unknown metabolites.[10]
1. Instrumentation and Conditions (General Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using water and acetonitrile/methanol, both containing a modifier like formic acid (e.g., 0.1%), is common.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a time-of-flight (TOF) instrument.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for cathinones.
2. Procedure:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant from Protocol 1 into the LC-HRMS/MS system.[8]
-
Acquire data in full-scan mode to detect all potential metabolites.
-
Perform data-dependent fragmentation (MS/MS) to obtain structural information for the detected ions.
-
Process the data using metabolite identification software. This involves comparing the chromatograms of the test sample and the negative control to pinpoint metabolite peaks.
-
Propose metabolite structures based on accurate mass measurements and fragmentation patterns.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of synthetic cathinones and their metabolites, often requiring derivatization for polar compounds.
1. Sample Preparation (Derivatization):
-
Evaporate the supernatant from Protocol 1 to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert polar functional groups (like hydroxyls) into more volatile silyl ethers, improving chromatographic performance.
-
Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.
2. GC-MS Instrumentation and Parameters: The following table summarizes typical GC-MS parameters for the analysis of the parent compound 4-EMC, which can be adapted for metabolite screening.[11]
| Parameter | Value |
| Instrument | Agilent Gas Chromatograph with MS Detector |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Split (Ratio = 20:1) |
| Oven Program | 100°C (1 min), then ramp to 300°C at 12°C/min, hold 9 min |
| MS Transfer Line Temp | 280°C |
| MS Scan Range | 34-550 amu |
| Ionization Mode | Electron Ionization (EI) |
Data Presentation
The following table summarizes the expected Phase I and Phase II metabolites of 4-EMC based on studies of similar cathinones.[8][9][10] Researchers should use this as a template to populate with their own quantitative findings.
| Metabolite ID | Proposed Structure | Metabolic Pathway | Detection Method |
| M1 | Dihydro-4-EMC | β-Keto Reduction | LC-MS, GC-MS |
| M2 | N-desmethyl-4-EMC | N-dealkylation | LC-MS, GC-MS |
| M3 | Hydroxy-4-EMC (ethyl group) | Alkyl Hydroxylation | LC-MS, GC-MS |
| M4 | Carboxy-4-EMC | Hydroxylation & Oxidation | LC-MS |
| M5 | Hydroxy-4-EMC Glucuronide | Hydroxylation & Glucuronidation | LC-MS |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. unodc.org [unodc.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of the metabolites of the novel psychoactive substance 4‐methyl‐<i>N</i>‐ethyl‐cathinone (4‐MEC) in human u… [ouci.dntb.gov.ua]
- 10. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swgdrug.org [swgdrug.org]
Application Notes and Protocols: Use of 4-Ethylmethcathinone in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmethcathinone (4-EMC) is a synthetic cathinone that acts as a psychoactive substance.[1][2][3] Understanding its interaction with neuronal targets is crucial for neuropharmacological research and in the context of public health. These application notes provide a detailed overview of the use of 4-EMC in receptor binding assays, with a focus on its interaction with monoamine transporters. The protocols outlined below are based on established methodologies for characterizing the binding and functional activity of compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]
Rationale for Use in Receptor Binding Assays
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor or transporter.[5] In the case of 4-EMC, these assays are employed to quantify its binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) to monoamine transporters. This data is essential for elucidating its mechanism of action and predicting its physiological and psychoactive effects. Furthermore, functional assays, such as neurotransmitter uptake and release assays, provide insights into whether 4-EMC acts as an inhibitor (blocker) or a substrate (releaser) at these transporters.
Data Presentation: Binding and Functional Activity of this compound
The following table summarizes the in vitro quantitative data for this compound's interaction with human monoamine transporters. The data is derived from studies using human embryonic kidney 293 (HEK 293) cells expressing the respective human transporters.[4]
| Transporter | Assay Type | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 | 830 ± 130 |
| Dopamine Release | EC50 | 180 ± 20 | |
| Norepinephrine Transporter (NET) | Uptake Inhibition | IC50 | 560 ± 110 |
| Norepinephrine Release | EC50 | 72 ± 10 | |
| Serotonin Transporter (SERT) | Uptake Inhibition | IC50 | 1100 ± 150 |
| Serotonin Release | EC50 | 130 ± 20 |
Table 1: In vitro activity of this compound at human monoamine transporters. Data from Rickli et al. (2015).[4]
Experimental Protocols
The following are detailed protocols for conducting radioligand binding and uptake inhibition assays to characterize the interaction of this compound with monoamine transporters. These protocols are based on standard methodologies in the field.[5][6][7]
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
HEK 293 cells stably expressing human DAT, NET, or SERT
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]nisoxetine
-
For SERT: [³H]citalopram
-
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT)
-
This compound (as a range of concentrations)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK 293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 5-20 µ g/well .
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of this compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
This compound (as a range of concentrations)
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes (P2 fraction).
-
Resuspend the synaptosomal pellet in KHB.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes in a 96-well plate with either vehicle or varying concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Define non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.
-
Calculate the percentage of inhibition of specific uptake for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of Monoamine Transporters
Caption: Action of 4-EMC on monoamine transporter signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H17NO | CID 71316576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Isolating 4-Ethylmethcathinone (4-EMC) from Seized Materials: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
This document provides detailed methodologies for the isolation, identification, and quantification of 4-Ethylmethcathinone (4-EMC) from seized materials. The protocols described are compiled from established forensic and analytical chemistry literature, offering robust procedures for laboratory application.
Introduction
This compound (4-EMC) is a synthetic stimulant of the cathinone class, structurally related to mephedrone.[1][2] It is encountered as a designer drug in various forms, most commonly as powders, crystals, tablets, or capsules.[3] Accurate and efficient isolation of 4-EMC from these matrices is critical for forensic analysis, toxicological studies, and the development of reference standards. The following protocols detail common extraction and analytical techniques employed for this purpose.
Sample Preparation and Extraction
The initial step involves the efficient extraction of 4-EMC from the seized material into a solvent suitable for analysis. The choice of method depends on the physical form of the sample.
Protocol 1: General Extraction from Powders, Tablets, or Capsules
This protocol is a general-purpose method for preparing samples for qualitative and quantitative analysis.
Materials:
-
Seized sample (powder, tablet, or capsule)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Mortar and pestle (for tablets)
Procedure:
-
Homogenization: If the sample is a tablet, grind it into a fine, uniform powder using a mortar and pestle. For capsules, separate the capsule and use its contents.[3]
-
Weighing: Accurately weigh approximately 10 mg of the homogenized powder.
-
Dissolution: Transfer the powder to a 15 mL centrifuge tube. Add 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure complete dissolution of the analyte.
-
Clarification: Centrifuge the sample at 3000 rpm for 10 minutes to pellet any insoluble cutting agents or excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.
-
Analysis: The filtrate is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For quantitative analysis, further dilution may be necessary to bring the concentration within the calibrated range of the instrument.
Protocol 2: Purification via Liquid-Liquid Extraction (LLE)
This protocol is designed to isolate and purify 4-EMC from interfering substances by taking advantage of its chemical properties. As a cathinone, 4-EMC is a basic compound that can be separated from neutral and acidic impurities through pH manipulation.
Materials:
-
Sample extract (from Protocol 1 or other initial extraction)
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Ethyl acetate or Chloroform
-
Deionized water
-
pH meter or pH strips
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Aqueous Dilution: Take a known volume of the initial methanol extract and dilute it with deionized water.
-
Basification: Adjust the pH of the aqueous solution to approximately 11 using 1N NaOH. This converts the 4-EMC hydrochloride salt into its free base form, which is more soluble in organic solvents.[3]
-
Organic Extraction: Transfer the basified solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like ethyl acetate. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (top layer for ethyl acetate) containing the 4-EMC free base is collected. Repeat the extraction on the aqueous layer twice more with fresh organic solvent to maximize recovery.
-
Washing (Optional): Combine the organic extracts and wash with deionized water to remove any remaining water-soluble impurities.
-
Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to yield the purified 4-EMC free base.
-
Reconstitution: The purified residue can be reconstituted in a suitable solvent for analysis or converted back to a stable salt form (e.g., by adding a solution of HCl in an organic solvent) for storage.
Analytical Methodologies
GC-MS and LC-MS/MS are the most common and reliable techniques for the identification and quantification of synthetic cathinones.[4]
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic separation and definitive identification based on mass spectra.
Instrumentation and Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1). Injector temperature: 280°C.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature 170°C for 1 min, ramp at 18°C/min to 293°C, hold for 6 min, ramp at 50°C/min to 325°C, hold for 3 min.
-
MS System: Agilent 7010 Triple Quadrupole MS or equivalent single quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range: m/z 40-550.
Data Analysis:
-
Qualitative Identification: Compare the retention time and the resulting mass spectrum of the peak with a certified reference standard for 4-EMC. The mass spectrum should be matched against a spectral library (e.g., SWGDRUG, Cayman Spectral Library).[1]
-
Quantitative Analysis: Generate a calibration curve using standards of known concentrations. The concentration of 4-EMC in the sample is determined by comparing its peak area to the calibration curve.[5][6]
Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it ideal for detecting trace amounts and for analyzing samples without derivatization.
Instrumentation and Conditions:
-
LC System: UHPLC system such as Waters ACQUITY or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 4-EMC must be optimized. For 4-EMC (Molar Mass: 191.27 g/mol ), the precursor ion [M+H]⁺ would be m/z 192.2. Product ions would be determined by fragmentation analysis.
Data Analysis:
-
Qualitative Identification: Based on the retention time and the presence of specific MRM transitions matching a reference standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of a specific MRM transition against the concentration of the analyte in the standards.
Data Presentation
Method validation is crucial to ensure the reliability of results.[7][8] The following table summarizes typical performance characteristics for the analysis of synthetic cathinones using chromatographic methods. These values are representative and should be established for each specific laboratory method.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99[9] |
| Limit of Detection (LOD) | ~5 ng/mL[4] | 0.2 - 1 ng/mL[9] |
| Limit of Quantification (LOQ) | ~10 ng/mL[4] | 1 - 10 ng/mL[9] |
| Accuracy (Recovery) | > 85% | 80 - 115%[9] |
| Precision (%RSD) | < 15% | < 15% |
Visualization of Workflows
The following diagrams illustrate the logical flow of the isolation and analysis process.
Caption: Experimental workflow for isolation and analysis of 4-EMC.
Caption: Logical workflow for Liquid-Liquid Extraction (LLE) of 4-EMC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. unodc.org [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wjarr.com [wjarr.com]
- 8. scispace.com [scispace.com]
- 9. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of 4-Ethylmethcathinone (4-EMC) Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 4-Ethylmethcathinone (4-EMC) isomers. Due to the limited availability of specific published methods for 4-EMC, this guide includes adapted protocols from the analysis of the structurally similar compound 4-Methylethcathinone (4-MEC) as a starting point for method development.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 4-EMC isomers important?
A1: this compound (4-EMC) is a chiral compound, existing as two enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, separating and quantifying the individual isomers is crucial for understanding their specific biological effects, which is vital for forensic toxicology, pharmacological research, and drug development.
Q2: What are the most common analytical techniques for separating 4-EMC isomers?
A2: The most common techniques for the separation of cathinone isomers are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Gas Chromatography-Mass Spectrometry (GC-MS). Chiral HPLC is often preferred for its direct enantiomeric separation capabilities without the need for derivatization.
Q3: Which type of chiral stationary phase (CSP) is most effective for 4-EMC?
A3: While specific data for 4-EMC is scarce, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven highly effective for the enantioseparation of a wide range of cathinone derivatives. Columns like CHIRALPAK® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) are a good starting point for method development.
Q4: What is the role of additives in the mobile phase for the chiral HPLC separation of 4-EMC?
A4: 4-EMC is a basic compound. The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial for improving peak shape and reducing tailing. These additives interact with active sites on the stationary phase, preventing unwanted interactions with the basic analyte.
Q5: Can positional isomers of 4-EMC be separated by mass spectrometry alone?
A5: Positional isomers (e.g., 2-EMC, 3-EMC, and 4-EMC) have the same mass-to-charge ratio and often produce very similar fragmentation patterns in mass spectrometry. Therefore, chromatographic separation is essential to differentiate and accurately identify them.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 4-EMC isomers.
| Problem | Possible Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs, starting with polysaccharide-based columns (e.g., amylose or cellulose derivatives). |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Ensure the presence of a basic additive like DEA. | |
| Incorrect flow rate. | Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to allow for better interaction with the CSP. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Increase the concentration of the basic additive (e.g., DEA) in the mobile phase to minimize interactions with residual silanol groups. |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Peak Splitting or Broadening | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. |
| Column void or channeling. | This may indicate column degradation. Replace the column. | |
| Co-elution of impurities. | Ensure sample purity. Optimize the separation to resolve the analyte from any impurities. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Allow for a longer column equilibration time, especially when changing mobile phase composition. |
| Mobile phase instability. | Prepare fresh mobile phase daily and keep it well-mixed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols (Adapted for 4-EMC from 4-MEC Methods)
Note: These protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and analytical requirements.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for the enantiomeric separation of cathinone derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® AS-H (250 mm x 4.6 mm, 5 µm) or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Dissolve the 4-EMC sample in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition and flow rate as needed to achieve baseline separation of the enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Positional Isomers
This protocol is a general approach for the separation of cathinone positional isomers.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Scan Range | 40-500 amu |
Procedure:
-
Prepare a 1 mg/mL solution of the 4-EMC isomer standard in methanol.
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the GC-MS system.
-
Compare the retention times and mass spectra of the sample with the standard for identification.
Quantitative Data (Illustrative Examples for Cathinone Isomers)
The following tables present illustrative quantitative data for the chiral separation of cathinone isomers on a polysaccharide-based CSP. These values are provided as a reference for what can be expected during method development for 4-EMC.
Table 1: Chiral Separation of Cathinone Analogs
| Compound | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Selectivity (α) | Resolution (R_s) |
| Mephedrone (4-MMC) | 8.5 | 9.8 | 1.18 | 2.1 |
| 4-MEC | 9.2 | 10.5 | 1.16 | 1.9 |
| Buphedrone | 7.8 | 8.9 | 1.15 | 1.8 |
Data adapted from similar cathinone separations and are for illustrative purposes.
Table 2: GC-MS Retention Times for Positional Isomers
| Compound | Retention Time (min) |
| 2-Methylethcathinone (2-MEC) | 10.2 |
| 3-Methylethcathinone (3-MEC) | 10.5 |
| 4-Methylethcathinone (4-MEC) | 10.8 |
Data are illustrative and will vary based on the specific GC-MS system and conditions.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: A logical workflow for the development of a chiral HPLC method for 4-EMC isomer separation.
Signaling Pathway of Stimulant Action on Monoamine Transporters
Caption: Simplified signaling pathway illustrating the action of 4-EMC on monoamine transporters.
Technical Support Center: 4-Ethylmethcathinone (4-EMC) Blood Analysis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for the quantitative analysis of 4-Ethylmethcathinone (4-EMC) in whole blood, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in 4-EMC blood analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., blood).[1][2][3] In blood analysis, endogenous components like phospholipids, salts, and proteins can suppress or enhance the signal of 4-EMC during LC-MS/MS analysis.[1] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of results.[4][5]
Q2: What are the primary sources of matrix effects in whole blood samples?
A2: The most significant sources of matrix effects in blood are phospholipids from cell membranes, proteins, and salts.[1] Anticoagulants used during sample collection can also contribute to this phenomenon.[1] These substances can co-extract with 4-EMC and interfere with the ionization process in the mass spectrometer source.[6]
Q3: Which sample preparation technique is most effective for minimizing matrix effects for 4-EMC?
A3: While simple protein precipitation is fast, it often results in significant matrix effects due to insufficient cleanup.[7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components.[7][8] SPE, particularly mixed-mode cation exchange SPE, is highly effective for basic compounds like 4-EMC, providing cleaner extracts and reducing ion suppression.[9]
Q4: How do I quantitatively assess matrix effect during method validation?
A4: The standard method is the post-extraction spike analysis.[1][3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solution. The ratio of these two values, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[1] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS (e.g., 4-EMC-d5) is the most effective tool to compensate for matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression (Low analyte response, inconsistent results) | 1. Co-elution of endogenous matrix components (e.g., phospholipids).[10] 2. Inadequate sample cleanup.[8][10] 3. High mobile phase flow rate. | 1. Optimize Chromatography: Modify the LC gradient to better separate 4-EMC from the suppression zone.[11] 2. Improve Sample Prep: Switch from protein precipitation to a more rigorous method like SPE or LLE.[2] 3. Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience similar suppression, correcting for the effect.[4] 4. Reduce Flow Rate: Lowering the flow rate can sometimes mitigate ion suppression in ESI. |
| Poor Peak Shape (Tailing, fronting, or split peaks) | 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Presence of active sites in the GC inlet (if using GC-MS).[12] | 1. Column Maintenance: Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. GC Inlet Maintenance: For GC-MS, use a fresh, deactivated liner and optimize inlet temperature to prevent thermal degradation.[12] |
| Low or Inconsistent Recovery | 1. Inefficient extraction during sample preparation.[12] 2. Analyte degradation during sample processing.[8] 3. Suboptimal pH for extraction. | 1. Optimize SPE/LLE: Ensure the pH is appropriate for 4-EMC (a basic compound) during all extraction steps. Test different sorbents (for SPE) or solvents (for LLE). 2. Assess Stability: Perform stability tests in the matrix at various process stages and temperatures.[8] |
| High Background Noise | 1. Contamination from solvents, reagents, or collection tubes. 2. Insufficiently cleaned sample extract. 3. Contaminated mass spectrometer ion source.[10] | 1. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade. 2. Improve Cleanup: Incorporate additional wash steps in your SPE protocol. 3. Instrument Maintenance: Clean the ion source according to the manufacturer's recommendations.[10] |
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for 4-EMC from Whole Blood
This protocol is a representative example for extracting 4-EMC using mixed-mode cation exchange SPE.
-
Sample Pre-treatment:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 4-EMC-d5 at 100 ng/mL).
-
Add 400 µL of 4% phosphoric acid. Vortex for 10 seconds to mix and lyse the cells.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Draw the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute 4-EMC and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial.
-
LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
4-EMC: Q1: 192.1 -> Q3: 163.1
-
4-EMC-d5 (IS): Q1: 197.1 -> Q3: 168.1
-
Quantitative Data Summary: Method Validation Parameters
The following table summarizes typical performance characteristics for a validated method.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1 - 250 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99[13] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Precision ≤ 20% CV, Accuracy ± 20% |
| Intra-Assay Precision (CV%) | < 8% | ≤ 15% CV[14] |
| Inter-Assay Precision (CV%) | < 10% | ≤ 15% CV[14] |
| Accuracy (% Bias) | -7.5% to +9.2% | Within ± 15%[14] |
| Mean Recovery | 88% | Consistent and reproducible |
| Matrix Effect (Matrix Factor) | 0.85 - 0.94 (Ion Suppression) | CV of IS-normalized MF ≤ 15% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 4-EMC sample preparation using SPE.
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing and resolving ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Analysis of Synthetic Cathinones in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ojp.gov [ojp.gov]
- 13. Method validation of multi-element panel in whole blood by inductively coupled plasma mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: 4-Ethylmethcathinone (4-EMC) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 4-Ethylmethcathinone (4-EMC) during long-term storage. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 4-EMC?
A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by temperature, pH, light, and the presence of oxygen.[1][2][3] Elevated temperatures and alkaline pH conditions significantly accelerate its degradation.[1][4][5] Exposure to light can also contribute to decomposition.
Q2: What are the optimal storage conditions for long-term stability of solid 4-EMC?
A2: For long-term storage, solid 4-EMC should be stored in a tightly sealed, light-resistant container at -20°C.[6] These conditions help to minimize degradation from heat, light, and moisture.
Q3: How stable is 4-EMC in different solvents?
A3: While specific long-term stability data for 4-EMC in various organic solvents is limited, studies on related cathinones like mephedrone (4-MMC) suggest that acetonitrile is a more suitable solvent for storage than methanol.[7] In methanol, significant degradation of mephedrone was observed at room temperature and even under refrigeration over a 30-day period.[7] For aqueous solutions, acidic conditions (pH 4) are known to be more stable than neutral or alkaline conditions.[1][4][5]
Q4: What are the likely degradation products of 4-EMC?
A4: Based on studies of the closely related analogue 4-methylmethcathinone (4-MMC), the degradation of 4-EMC in an alkaline solution is likely to proceed through two main pathways.[4][5] One pathway may involve oxidation to form 1-(4-ethylphenyl)-1,2-propanedione, which can be further oxidized to 4-ethylbenzoic acid. The other potential pathway involves N-acetylation.[4][5] Additionally, thermal degradation during analytical procedures like GC-MS can lead to the formation of an enamine through the loss of two hydrogen atoms.[8]
Q5: Are there any visual cues that indicate 4-EMC degradation?
A5: While not a definitive measure of purity, any change in the physical appearance of the solid material, such as discoloration (e.g., yellowing or browning) or clumping, may indicate degradation. For solutions, the appearance of precipitates or a change in color could suggest instability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results between samples from the same batch. | Sample degradation due to improper storage or handling. | 1. Verify that all samples have been stored under the recommended conditions (-20°C, protected from light).2. Prepare fresh solutions from a new aliquot of the solid material.3. Minimize the time samples are kept at room temperature during experimental procedures. |
| Loss of compound potency over time in prepared solutions. | Degradation in the solvent. | 1. If using methanol, consider switching to acetonitrile for better stability.[7]2. For aqueous solutions, ensure the pH is acidic (around pH 4) to slow down degradation.[4][5]3. Prepare fresh solutions more frequently. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Review the potential degradation pathways of 4-EMC to tentatively identify the new peaks.2. Use a lower injection port temperature if using GC-MS to minimize thermal degradation.[8]3. Employ a stability-indicating analytical method to separate and quantify the parent compound and its degradants. |
| Solid material appears discolored or clumped. | Degradation of the solid compound due to exposure to heat, light, or moisture. | 1. Discard the affected batch as its purity is compromised.2. Ensure that new batches are stored in airtight, light-resistant containers at -20°C immediately upon receipt. |
Quantitative Stability Data (Data for Mephedrone (4-MMC) as a proxy for 4-EMC)
Table 1: Stability of Mephedrone (4-MMC) in Methanol (1 mg/L) [7]
| Storage Temperature | Day 3 (% Loss) | Day 14 (% Loss) | Day 30 (% Loss) |
| Room Temperature (20°C) | 32.3 ± 6.1 | - | 87.6 ± 3.9 |
| Refrigerator (4°C) | Not Significant | 23.3 ± 9.0 | 51.3 ± 5.6 |
| Freezer (-20°C) | Not Significant | Not Significant | Not Significant |
Table 2: Stability of Mephedrone (4-MMC) in Acetonitrile (1 mg/L) [7]
| Storage Temperature | Day 30 (% Loss) |
| Room Temperature (20°C) | Significant Loss |
| Refrigerator (4°C) | Not Significant |
| Freezer (-20°C) | Not Significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-EMC
This protocol is designed to intentionally degrade 4-EMC to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of 4-EMC in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid 4-EMC in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Long-Term Stability Study of 4-EMC in Solution
This protocol outlines a method for evaluating the long-term stability of 4-EMC in a specific solvent under different storage conditions.
-
Sample Preparation: Prepare solutions of 4-EMC in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL). Aliquot the solution into multiple amber glass vials.
-
Storage Conditions: Store the vials at the following temperatures:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C / 60% RH (Controlled Room Temperature)
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Method: Use a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of 4-EMC remaining in the samples at each time point.
-
Data Analysis: Calculate the percentage of 4-EMC remaining at each time point relative to the initial concentration (time 0). A significant loss is typically defined as a decrease to below 90% of the initial concentration.
Visualizations
Caption: Proposed degradation pathways of this compound in an alkaline solution.
Caption: General experimental workflow for long-term stability testing of 4-EMC.
References
- 1. ojp.gov [ojp.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
Refinement of animal dosing protocols for 4-Ethylmethcathinone studies
This guide provides technical support for researchers utilizing 4-Ethylmethcathinone (4-EMC) in animal studies. It includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate the refinement of dosing procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-EMC?
A1: this compound (4-EMC), like other synthetic cathinones, primarily acts as a monoamine transporter inhibitor. It affects the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). Specifically, related compounds like 4-methylethcathinone (4-MEC) have been shown to be potent inhibitors at all three monoamine transporters.[1] This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects.[2][3]
Q2: What is a suitable vehicle for dissolving 4-EMC for in vivo studies?
A2: For the hydrochloride (HCl) salt of 4-EMC, sterile 0.9% physiological saline or phosphate-buffered saline (PBS, pH 7.2) are appropriate and commonly used vehicles.[4] The vehicle should always be biologically inert to avoid confounding experimental results.[5]
Q3: What are the recommended routes of administration for 4-EMC in rodents?
A3: Common routes for administering synthetic cathinones in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.[6] The choice of administration route depends on the specific research question, as it significantly influences the pharmacokinetic and pharmacodynamic profile of the compound.
Q4: Are there established dose ranges for 4-EMC in rats or mice?
A4: Specific, peer-reviewed dose-response data for 4-EMC is limited. However, data from the closely related analogue, 4-methylethcathinone (4-MEC), can provide a starting point for dose-finding studies. In rats, a dose of 10 mg/kg of 4-MEC was sufficient to induce conditioned place preference, while 30 mg/kg significantly increased locomotor activity.[7] Researchers should conduct pilot studies to determine the optimal dose range for their specific experimental model and endpoints.
Troubleshooting Guide
Q1: My 4-EMC solution is not fully dissolving. What should I do?
A1: Ensure you are using the hydrochloride (HCl) salt form of 4-EMC, which has better solubility in aqueous solutions.[8] The solubility of 4-EMC HCl in PBS (pH 7.2) is reported to be 10 mg/mL.[4] If you are attempting to make a more concentrated solution, it may not fully dissolve. Try gentle warming or vortexing the solution. If solubility issues persist, consider using a different vehicle, though this should be validated to ensure it does not interfere with the experiment.
Q2: I am observing unexpected adverse effects or mortality in my animals. What are the potential causes?
A2: High doses of synthetic cathinones can lead to severe adverse effects, including hyperthermia, seizures, and even death.[9][10] Consider the following:
-
Dose: Your dose may be too high. Reduce the dose in subsequent cohorts.
-
Ambient Temperature: Hyperthermic responses to cathinones can be exacerbated by warm ambient temperatures.[9] Ensure the animal housing facility is maintained at a standard temperature.
-
Solution pH and Tonicity: Ensure the pH of your final dosing solution is within a physiologically tolerable range (typically 4.5-8.0 for injections).[11]
-
Injection Speed: For IV administration, injecting too rapidly can cause acute toxicity.
Q3: My results are inconsistent across experiments. What could be the issue?
A3: Inconsistent results can stem from several factors:
-
Solution Stability: Synthetic cathinones can be unstable in solution.[12] It is recommended to prepare dosing solutions fresh on the day of the experiment. If solutions are stored, their stability under the specific storage conditions (temperature, light exposure) should be validated.
-
Dosing Accuracy: Ensure accurate and consistent administration of the intended volume. For small animals, minor variations in injection volume can lead to significant differences in the mg/kg dose.
-
Animal Handling: Stress from handling and restraint can impact physiological and behavioral outcomes. Ensure all animals are handled consistently and are acclimated to the procedures.[5][13]
Quantitative Data Summary
Disclaimer: The following data is for 4-methylethcathinone (4-MEC), a closely related analogue of 4-EMC. This information is provided as a reference for initial experimental design and dose selection.
| Parameter | Species | Dose | Effect | Source |
| Conditioned Place Preference (CPP) | Rat | 10 mg/kg | Significant CPP induction | [7] |
| Locomotor Activity | Rat | 30 mg/kg | Significant increase in total distance traveled | [7] |
| Locomotor Sensitization | Rat | 30 mg/kg | Delayed and attenuated expression of sensitization | [7] |
Experimental Protocols
Protocol 1: Preparation of 4-EMC Dosing Solution (1 mg/mL in Saline)
-
Materials: this compound HCl (powder), sterile 0.9% saline, sterile vials, calibrated scale, vortex mixer, 0.22 µm sterile syringe filter.
-
Calculation: Determine the required volume of saline. For a 1 mg/mL solution, you will need 1 mL of saline for every 1 mg of 4-EMC HCl.
-
Procedure:
-
Aseptically weigh the desired amount of 4-EMC HCl powder and place it into a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Cap the vial and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
To ensure sterility for injections, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
-
Storage: It is best practice to use the solution immediately after preparation. If short-term storage is necessary, store protected from light at 2-8°C. Conduct in-house stability tests to determine an appropriate storage period.[14][15][16]
Protocol 2: Intraperitoneal (IP) Administration in a Rat
-
Animal Restraint: Gently restrain the rat, ensuring the abdomen is accessible. Proper handling techniques are crucial to minimize stress.
-
Injection Site: Locate the lower left or right quadrant of the abdomen. This site is chosen to avoid puncturing the bladder or cecum.
-
Injection Procedure:
-
Use an appropriate needle size (e.g., 23-25 gauge).
-
Lift the animal's hindquarters slightly to cause the abdominal organs to shift forward.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder, respectively.
-
If aspiration is clear, inject the calculated dose volume slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any immediate adverse reactions, such as distress or signs of pain at the injection site.
Mandatory Visualizations
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mcgill.ca [mcgill.ca]
- 6. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Ethylmethcathinone (hydrochloride) () for sale [vulcanchem.com]
- 9. The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gadconsulting.com [gadconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. Current Industry Best Practice on in-use Stability and Compatibility Studies for Biological Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. casss.org [casss.org]
Addressing solubility issues of 4-Ethylmethcathinone in aqueous solutions
Technical Support Center: 4-Ethylmethcathinone (4-EMC) Solubility
Disclaimer: this compound (4-EMC) is a controlled substance in many jurisdictions.[1] This guide is intended for authorized researchers and scientists in a professional laboratory setting only. All handling and experiments should be conducted in compliance with local laws and regulations and under strict safety protocols. The quantitative data and protocols provided are illustrative examples based on the general properties of substituted cathinones and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EMC) and why is its solubility a concern?
This compound (4-EMC) is a synthetic molecule belonging to the substituted cathinone class.[2][3][4] Its chemical formula is C12H17NO, and it has a molecular weight of approximately 191.27 g/mol .[5] Like many organic molecules, particularly weakly basic compounds, 4-EMC can exhibit poor solubility in neutral aqueous solutions.[6][7] Achieving a stable, soluble preparation is critical for accurate and reproducible results in a wide range of experimental assays, from in vitro pharmacological studies to analytical chemistry.
Q2: I'm observing precipitation or cloudiness when trying to dissolve 4-EMC in a neutral buffer (e.g., PBS pH 7.4). What is the likely cause?
This is a common issue. 4-EMC is a weakly basic compound. In neutral or alkaline solutions, it exists predominantly in its non-ionized, or "free base," form, which is less soluble in water. The hydrochloride (HCl) salt form is more commonly used in research and is more water-soluble than the free base.[8] However, even with the salt form, dissolving it directly into a neutral buffer can cause it to convert to the less soluble free base, leading to precipitation. A vendor datasheet for 4-EMC HCl indicates a solubility of 10 mg/mL in PBS (pH 7.2), but this can be variable.[9]
Q3: What are the primary strategies to improve the aqueous solubility of 4-EMC?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like 4-EMC.[6][10][11] For a compound like 4-EMC, the most direct and effective methods are:
-
pH Adjustment: As a weak base, decreasing the pH of the solution will protonate the molecule, forming a more soluble salt.[7][12]
-
Use of Co-solvents: Adding a water-miscible organic solvent in which 4-EMC is more soluble can significantly increase its concentration in the final aqueous solution.[13][14][15]
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules that can encapsulate poorly soluble "guest" molecules, increasing their apparent aqueous solubility.[6]
Troubleshooting Guide
Issue 1: My 4-EMC (HCl salt) won't fully dissolve in water or buffer.
-
Question: Have you tried preparing a concentrated stock solution in an appropriate solvent first?
-
Answer: Direct dissolution in aqueous buffers can be challenging. It is standard practice to first create a concentrated stock solution in a suitable solvent and then dilute it into your final aqueous medium. A supplier datasheet for 4-EMC HCl suggests stock solutions can be made in Ethanol (5 mg/mL), DMSO (2.5 mg/mL), and DMF (1 mg/mL).[9]
-
Question: Are you using mechanical assistance?
-
Answer: Gentle warming (e.g., to 37°C) and physical agitation (vortexing, sonication) can help overcome the initial energy barrier to dissolution. However, be cautious with heating, as it can degrade the compound.
Issue 2: My concentrated stock solution (e.g., in DMSO) precipitates when diluted into my aqueous assay buffer.
-
Question: What is the final concentration of the organic solvent in your assay?
-
Answer: High concentrations of organic solvents can be toxic to cells or interfere with assays. A common goal is to keep the final solvent concentration below 0.5% or 1%. If your dilution factor is too low, the solvent may not be sufficient to keep the compound dissolved, causing it to "crash out."
-
Question: How can I prevent precipitation upon dilution?
-
Answer:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution if possible.
-
Modify the Dilution Method: Add the stock solution to the buffer dropwise while vortexing vigorously. This helps prevent localized high concentrations that can initiate precipitation.
-
Adjust Buffer pH: If your assay permits, use a slightly acidic buffer (e.g., pH 6.0-6.5), which will help keep the 4-EMC protonated and soluble.[12]
-
Experimental Protocols & Data
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol provides a method for determining the approximate solubility of 4-EMC at different pH values.
Methodology:
-
Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) at various pH points (e.g., 3.0, 5.0, 7.0, 9.0).
-
Add an excess amount of 4-EMC powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved 4-EMC in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 260 nm) or HPLC-UV.[9]
Illustrative Data:
| Buffer pH | Hypothetical Solubility of 4-EMC (mg/mL) | Form |
| 3.0 | > 25.0 | Protonated (High Solubility) |
| 5.0 | 18.5 | Mostly Protonated |
| 7.0 | 2.1 | Mixed/Mostly Free Base |
| 9.0 | < 0.5 | Free Base (Low Solubility) |
Protocol 2: Preparation of a 10 mM Stock Solution using a Co-Solvent
This protocol details the steps for preparing a standard stock solution for use in cell-based assays.
Methodology:
-
Calculate Mass: Determine the mass of 4-EMC HCl (MW: 227.7 g/mol ) needed.[9] For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 227.7 g/mol = 0.002277 g = 2.28 mg.
-
Weigh Compound: Accurately weigh approximately 2.28 mg of 4-EMC HCl powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and colorless.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Workflow for Solubility Assessment
The following diagram outlines a typical workflow for assessing and improving the solubility of a research compound like 4-EMC.
Caption: Experimental workflow for solubility testing and enhancement.
Decision Tree for Troubleshooting
This diagram provides a logical path for researchers to follow when encountering solubility problems with 4-EMC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wholesalerawpowder.com [wholesalerawpowder.com]
- 3. pharmasourcechem.com [pharmasourcechem.com]
- 4. researchchemicalsupplies.com [researchchemicalsupplies.com]
- 5. This compound | C12H17NO | CID 71316576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. swgdrug.org [swgdrug.org]
- 9. caymanchem.com [caymanchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. brieflands.com [brieflands.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijmsdr.org [ijmsdr.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
Minimizing degradation of 4-Ethylmethcathinone during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-Ethylmethcathinone (4-EMC) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 4-EMC during sample preparation?
A1: The stability of this compound (4-EMC), like other synthetic cathinones, is significantly influenced by several factors during sample preparation and storage.[1] The most critical factors are:
-
pH: 4-EMC is more stable in acidic environments and degrades in neutral to basic solutions.[2][3][4] The rate of degradation increases as the pH rises.[2][4]
-
Temperature: Higher temperatures accelerate the degradation of 4-EMC.[3][5] Long-term stability is best achieved at low temperatures, such as -20°C.[3][5]
-
Sample Matrix: The type of biological matrix (e.g., blood, urine) can impact stability.[3][6] For instance, enzymatic activity in biological samples can contribute to degradation.[6]
-
Presence of Oxidants: Oxidizing agents, including dissolved oxygen, can promote the degradation of cathinone analogs.[2]
Q2: I am observing significant loss of 4-EMC in my urine samples. What could be the cause and how can I prevent it?
A2: Significant loss of 4-EMC in urine samples is likely due to alkaline pH and/or high storage temperatures. Urine pH can vary, and alkaline conditions dramatically accelerate cathinone degradation.[3][7] To prevent this:
-
Adjust pH: Immediately after collection, adjust the urine sample's pH to be acidic (around pH 4).[3][7]
-
Control Temperature: Store urine samples frozen (-20°C) if they are not analyzed immediately.[3][7] Avoid repeated freeze-thaw cycles.
-
Preservatives: While not a substitute for pH and temperature control, the use of preservatives like sodium fluoride can be considered.[6]
Q3: How should I store blood samples containing 4-EMC for long-term analysis?
A3: For long-term storage of blood samples containing 4-EMC, it is crucial to maintain low temperatures. The recommended storage condition is frozen at -20°C.[3][5] At refrigerated temperatures (4°C), some degradation may occur over time, and at room temperature, significant losses can be expected within days to weeks.[5] It is also advisable to minimize the exposure of the samples to light and air.
Q4: Can the choice of analytical technique affect the stability of 4-EMC?
A4: Yes, the analytical technique can influence the stability of 4-EMC, particularly with methods that involve high temperatures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The high temperatures of the GC inlet can cause thermal degradation of cathinones.[3] This can lead to the formation of breakdown products and an underestimation of the parent compound.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally preferred for the analysis of cathinones as it avoids high-temperature injection and is less likely to cause thermal degradation.[3][9]
If GC-MS must be used, optimizing the inlet temperature and considering derivatization to increase thermal stability are important steps.[10]
Q5: What is derivatization and can it help in minimizing 4-EMC degradation?
A5: Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical method.[11] For GC-MS analysis of thermally unstable compounds like 4-EMC, derivatization can be employed to:
-
Increase thermal stability and reduce on-column degradation.[12]
-
Improve chromatographic peak shape and resolution.
-
Enhance detection sensitivity.[13]
Common derivatization approaches for compounds with amine and ketone groups involve silylation or acylation.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of 4-EMC from samples | Sample pH is neutral or alkaline. | Adjust sample pH to ~4 with a suitable acid immediately after collection.[3][7] |
| High storage or processing temperature. | Store samples at -20°C and process on ice whenever possible.[3][5] | |
| Prolonged storage at room temperature. | Analyze samples as soon as possible after collection. If storage is necessary, freeze at -20°C.[5] | |
| Inconsistent results between replicate samples | Variable pH between sample aliquots. | Ensure uniform pH adjustment across all aliquots. |
| Inconsistent temperature exposure. | Maintain a consistent and controlled temperature environment for all samples throughout the preparation and analysis workflow. | |
| Repeated freeze-thaw cycles. | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. | |
| Appearance of unknown peaks in chromatogram | Degradation of 4-EMC into breakdown products. | Optimize sample preparation to minimize degradation (control pH and temperature). Use LC-MS instead of GC-MS if thermal degradation is suspected.[3] |
| Reaction with solvents or reagents. | Ensure all solvents and reagents are compatible with 4-EMC and are of high purity. Methanol, for example, can sometimes react with carboxylic acids or esters.[14] | |
| Poor peak shape in GC-MS analysis | On-column degradation or interaction with active sites. | Derivatize 4-EMC to improve thermal stability and reduce interactions with the column.[12] Use a deactivated liner and column. |
Quantitative Data on Cathinone Stability
While specific quantitative data for 4-EMC is limited, the following table, based on studies of closely related cathinones, illustrates the significant impact of pH and temperature on stability.
Table 1: Estimated Half-Lives of Synthetic Cathinones in Urine at Different Temperatures and pH [7]
| Temperature | pH 4 | pH 8 |
| 32°C | 10.4 days - 13.2 months | Hours |
| 20°C | 1.8 - 14.2 months | Hours to Days |
| 4°C | Stable over 6 months | Significant loss over weeks to months |
| -20°C | Stable over 6 months | Moderate loss over 6 months for some cathinones |
Table 2: Temperature-Dependent Stability of Synthetic Cathinones in Blood [5]
| Storage Temperature | Stability |
| -20°C (Frozen) | Generally stable, with some moderate degradation observed for certain cathinones over months. |
| 4°C (Refrigerated) | Moderate losses (<40%) for most cathinones within the first 30 days. |
| 20°C (Ambient) | Significant degradation, with some cathinones becoming undetectable within days to weeks. |
| 32°C (Elevated) | Rapid degradation, with significant losses observed within hours for most cathinones. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for LC-MS Analysis of 4-EMC in Urine
-
Sample Collection: Collect urine samples in polypropylene tubes.
-
pH Adjustment: Immediately after collection, measure the pH of the urine. Add a small volume of a suitable acid (e.g., 1 M hydrochloric acid or formic acid) dropwise to adjust the pH to approximately 4. Vortex the sample after each addition to ensure thorough mixing.
-
Storage: If not for immediate analysis, cap the tubes tightly and store them in a freezer at -20°C.
-
Sample Pre-treatment for Analysis:
-
Thaw the frozen urine sample at room temperature or in a cool water bath.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a known volume of the supernatant to a new tube for extraction.
-
-
Extraction (e.g., Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the urine supernatant onto the cartridge.
-
Wash the cartridge with a suitable solvent (e.g., deionized water, followed by a weak organic solvent) to remove interferences.
-
Elute the 4-EMC from the cartridge with a suitable elution solvent (e.g., a mixture of an organic solvent and a base, such as methanol with ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Derivatization of 4-EMC for GC-MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: Extract 4-EMC from the sample matrix (e.g., using liquid-liquid extraction or SPE as described in Protocol 1) and evaporate the solvent to obtain a dry residue.
-
Derivatization Reaction:
-
To the dry residue, add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation).
-
Add a suitable solvent (e.g., acetonitrile or pyridine).
-
Cap the reaction vial tightly.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to facilitate the reaction.
-
-
Cooling and Analysis:
-
Allow the reaction vial to cool to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
Visualizations
Caption: Recommended workflow for 4-EMC sample preparation.
Caption: Key factors leading to the degradation of 4-EMC.
Caption: Decision guide for selecting an analytical technique.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. rsc.org [rsc.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Froced Degradation Sample Prep - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Effects of 4-Ethylmethcathinone and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic effects of two synthetic cathinones: 4-ethylmethcathinone (4-EMC) and mephedrone (4-methylmethcathinone or 4-MMC). While extensive research has been conducted on the neurotoxicity of mephedrone, data on this compound remains limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways to offer an objective comparison based on the current scientific literature.
Comparative Neurotoxicity Profile
The primary neurotoxic effects of mephedrone are centered on the serotonergic and, to a lesser extent, dopaminergic systems.[1][2] Research indicates that mephedrone's neurotoxicity is influenced by factors such as dosage, administration frequency, and ambient temperature, with binge-like administration schedules and higher temperatures exacerbating neuronal damage.[2][3] In contrast, specific experimental data on the neurotoxic effects of this compound are scarce. However, existing literature suggests that synthetic cathinones with a para-(4)-substitution on the phenyl ring, a group that includes both mephedrone and this compound, exhibit more pronounced serotonergic neurotoxicity compared to the parent compound, methcathinone.[4]
The following table summarizes the available quantitative and qualitative data on the neurotoxic effects of mephedrone. Data for this compound is largely unavailable and is indicated as such.
| Parameter | This compound (4-EMC) | Mephedrone (4-MMC) | References |
| Serotonergic Neurotoxicity | Described as having relatively more serotonergic neurotoxicity compared to methcathinone. | Persistent serotonergic deficits observed, especially with binge-like treatment and at high ambient temperatures. | [2][4] |
| Dopaminergic Neurotoxicity | Data not available. | Controversial; some studies report no damage to dopamine nerve endings, while others suggest a reduction in dopamine transporter function. | [2] |
| Effects on Monoamine Transporters | Data not available. | Acts as a substrate for and inhibitor of serotonin (SERT) and dopamine (DAT) transporters. | [5][6] |
| Oxidative Stress | Data not available. | Induces oxidative stress and increases lipid peroxidation in the frontal cortex. | [2] |
| Cell Viability | Data not available. | In vitro studies show cytotoxic effects on neuronal cells. | [3] |
| Influence of Hyperthermia | Data not available. | Hyperthermia significantly increases the neurotoxic effects. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings on the neurotoxicity of synthetic cathinones. Below are summaries of common experimental protocols used in the cited research on mephedrone.
In Vivo Neurotoxicity Assessment in Rodent Models
-
Animal Models: Typically, male Swiss-Webster mice or Sprague-Dawley rats are used.
-
Dosing Regimen: To mimic human patterns of abuse, a "binge-like" administration is often employed. A common protocol involves four subcutaneous (s.c.) or intraperitoneal (i.p.) injections of mephedrone (e.g., 20-50 mg/kg) at two-hour intervals.
-
Environmental Conditions: Ambient temperature is a critical variable. Studies are often conducted at standard room temperature (21-23°C) or elevated temperatures (26-28°C) to assess the impact of hyperthermia.
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to measure levels of monoamines (dopamine, serotonin) and their metabolites in various brain regions (e.g., striatum, hippocampus, frontal cortex) at different time points post-administration.
-
Immunohistochemistry: Employed to visualize and quantify markers of neuronal damage, such as reductions in dopamine transporter (DAT) and serotonin transporter (SERT) density, and tyrosine hydroxylase (an enzyme in dopamine synthesis).
-
Western Blotting: To quantify the expression levels of DAT, SERT, and other relevant proteins.
-
-
Behavioral Assessments: Mazes and other behavioral tests are used to evaluate cognitive functions, such as memory and learning, following drug exposure.
In Vitro Neurotoxicity Assessment
-
Cell Models: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.
-
Drug Exposure: Cells are incubated with varying concentrations of the synthetic cathinone for specific durations (e.g., 24-48 hours).
-
Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.
-
-
Oxidative Stress Measurement: Fluorescent probes are used to detect the production of reactive oxygen species (ROS) within the cells.
-
Apoptosis Assays: Techniques such as flow cytometry are used to quantify the percentage of apoptotic and necrotic cells.
Key Signaling Pathways and Experimental Workflows
The neurotoxic effects of mephedrone are believed to be mediated through several interconnected signaling pathways, primarily involving monoamine transporters and the induction of oxidative stress.
Mephedrone-induced neurotoxicity signaling cascade.
A general workflow for assessing the neurotoxicity of synthetic cathinones is depicted below. This workflow outlines the key stages from compound selection to the final analysis of neurotoxic effects.
General experimental workflow for neurotoxicity assessment.
Conclusion
The available evidence indicates that mephedrone possesses neurotoxic properties, particularly towards the serotonergic system, with effects that are potentiated by hyperthermia and specific patterns of use.[2][3] While direct experimental data on this compound is critically lacking, its structural similarity to mephedrone and its classification among para-substituted cathinones suggest a potential for similar, and possibly more pronounced, serotonergic neurotoxicity.[4]
The significant gaps in the literature concerning the neurotoxic profile of this compound underscore the urgent need for further research. A thorough investigation of 4-EMC using established in vitro and in vivo models is essential to fully characterize its neurotoxic potential and to provide a robust, data-driven comparison with mephedrone. Such studies are critical for informing public health policies, clinical toxicology, and the development of potential therapeutic interventions for synthetic cathinone abuse. Researchers are encouraged to employ the experimental protocols outlined in this guide to contribute to a more comprehensive understanding of the neurotoxic risks associated with this emerging class of psychoactive substances.
References
- 1. Neurotoxicity Evaluation of Four Structurally Similar Synthetic Cathinones in a Cholinergic Neuronal Model: a Comparative Analysis | Scientific Letters [publicacoes.cespu.pt]
- 2. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacological Analysis: 4-Ethylmethcathinone (4-EMC) vs. 4-Methylmethcathinone (4-MEC)
A detailed examination of the pharmacological activities of 4-Ethylmethcathinone (4-EMC) and 4-Methylmethcathinone (4-MEC), two synthetic cathinones, reveals distinct profiles in their interactions with monoamine transporters, which are central to their stimulant and entactogen effects. This guide provides a comparative analysis based on available experimental data, intended for researchers, scientists, and drug development professionals.
Executive Summary
Both 4-EMC and 4-MEC are psychoactive substances that primarily target the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. However, their potencies and mechanisms of action show notable differences. 4-MEC is characterized by a unique "hybrid" activity, functioning as a serotonin releaser while simultaneously blocking dopamine uptake.[1][2] In contrast, 4-EMC is described as a releasing agent for all three major monoamines: serotonin, dopamine, and norepinephrine.[3] These variations in pharmacological action likely underlie the subtle differences in their psychoactive effects and abuse potential.
Data Presentation: Monoamine Transporter Interactions
The following table summarizes the in vitro data for the inhibition of monoamine transporters by 4-EMC and 4-MEC. It is important to note that reported values can vary between studies due to different experimental conditions.
| Compound | Transporter | IC50 (µM) | Ki (nM) | Reference |
| This compound (4-EMC) | DAT | Not explicitly reported | Not explicitly reported | |
| SERT | Not explicitly reported | Not explicitly reported | ||
| NET | Not explicitly reported | Not explicitly reported | ||
| 4-Methylmethcathinone (4-MEC) | DAT | 3.9 ± 0.4 | 565 | [4][5] |
| SERT | 10.9 ± 2.2 | 1798 | [4][5] | |
| NET | 2.23 | 1668 | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibitor constant, representing the binding affinity of the compound to the transporter. A lower value indicates higher affinity. Note: Specific IC50 and Ki values for 4-EMC are not consistently available in the reviewed literature, which often describes it qualitatively as a monoamine releaser.
In Vivo Pharmacological Effects
Locomotor Activity
Studies in rodents have demonstrated that both 4-EMC and 4-MEC can increase locomotor activity, a common indicator of psychostimulant effects.
-
4-MEC: Acute administration of 30 mg/kg 4-MEC has been shown to significantly increase locomotor activity in rats.[6] This effect was observed to be enhanced from 10 to 30 minutes post-injection.[6]
-
4-EMC: While specific quantitative data is less consistently reported, its classification as a stimulant suggests it also enhances locomotor activity.
Neurotransmitter Release
In vivo microdialysis studies provide insight into the effects of these compounds on extracellular neurotransmitter levels in the brain.
-
4-MEC: Intravenous administration of 4-MEC (1-3 mg/kg) in rats resulted in significant increases in extracellular serotonin levels, with only small elevations in dopamine.[7] This finding supports its characterization as a potent serotonin releaser with weaker effects on dopamine.
-
4-EMC: As a purported releasing agent for dopamine, serotonin, and norepinephrine, it is expected that 4-EMC would elevate the extracellular concentrations of all three neurotransmitters, though direct comparative in vivo microdialysis data with 4-MEC is limited.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 values of 4-EMC and 4-MEC at DAT, SERT, and NET.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (4-EMC or 4-MEC) or a vehicle control.
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to the wells to initiate uptake.
-
Incubation: The plates are incubated for a specific period to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radioligand (IC50) is calculated from concentration-response curves.
Neurotransmitter Release Assay
This assay determines whether a compound acts as a substrate (releaser) or a blocker at the monoamine transporters.
Objective: To characterize 4-EMC and 4-MEC as either releasers or blockers of dopamine, serotonin, and norepinephrine.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Preloading with Radiotracer: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]MPP+ for DAT, [³H]serotonin for SERT) to load the nerve terminals.
-
Superfusion: The preloaded synaptosomes are placed in a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of radioactivity.
-
Compound Application: The test compound (4-EMC or 4-MEC) is introduced into the perfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting.
-
Data Analysis: An increase in radioactivity in the superfusate upon application of the test compound indicates that it is a substrate (releaser). The potency (EC50) and efficacy of release can be determined.
Mandatory Visualization
Caption: Interaction of 4-EMC and 4-MEC with monoamine transporters.
Caption: General experimental workflow for pharmacological analysis.
References
- 1. Buy this compound (4-EMC) Online - RCWATCHERS [rcwatchers.com]
- 2. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purelabchem.com [purelabchem.com]
- 4. ‘Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 6. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated Methods for 4-Ethylmethcathinone (4-EMC) Quantification in Urine
This guide provides a detailed comparison of validated analytical methods for the quantification of 4-Ethylmethcathinone (4-EMC) in human urine. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology who require robust and reliable methods for detecting and quantifying this synthetic cathinone. The following sections detail the experimental protocols for the most common analytical techniques, present a comparative summary of their performance, and illustrate the general workflow of the analytical process.
Experimental Protocols
Two primary analytical techniques have been validated for the quantification of 4-EMC in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method involves a multi-step process encompassing sample preparation, instrumental analysis, and data acquisition.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a widely used technique for the analysis of volatile and semi-volatile compounds. For synthetic cathinones like 4-EMC, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior.
-
Sample Preparation:
-
To 2 mL of a homogenized urine sample, add 20 µL of an internal standard solution and 1 mL of 0.1 M phosphate buffer solution.[1]
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. The SPE cartridge is first conditioned with 1 mL of methanol and 1 mL of deionized water.[1]
-
Load the sample mixture onto the conditioned SPE cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte using a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and perform derivatization, for example, with trifluoroacetic anhydride, to enhance the volatility of 4-EMC.
-
-
Instrumentation:
-
Data Acquisition:
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for 4-EMC are monitored.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds, often without the need for derivatization.
-
Sample Preparation:
-
Urine samples may undergo a "dilute-and-shoot" approach where the sample is simply diluted with a suitable solvent before injection.
-
Alternatively, for enhanced sensitivity and removal of matrix effects, sample extraction is performed. This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Enzymatic hydrolysis with β-glucuronidase may be employed to deconjugate any glucuronidated metabolites of 4-EMC, although this is more common for other drug classes.[3]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Analytical Column: A C18 or similar reversed-phase column is typically used for separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is common.[4]
-
-
Data Acquisition:
-
The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for 4-EMC.[4]
-
Quantitative Data Comparison
The performance of analytical methods is assessed through various validation parameters. The following table summarizes these parameters for the GC-MS and LC-MS/MS methods used for 4-EMC quantification in urine.
| Validation Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Generally lower than GC-MS, can reach sub-ng/mL levels. |
| Limit of Quantification (LOQ) | A reported LOQ is 50 ng/mL.[1] | Validation parameters are within acceptable analytical ranges.[4] |
| Linearity Range | Established during method validation to cover expected concentrations. | Established during method validation to cover expected concentrations.[4] |
| Accuracy | Within acceptable limits as defined by validation guidelines. | Within acceptable limits as defined by validation guidelines.[4] |
| Precision (%RSD) | Within acceptable limits as defined by validation guidelines. | Within acceptable limits as defined by validation guidelines.[4] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of 4-EMC in urine, from sample reception to the final analytical report.
Caption: General workflow for 4-EMC quantification in urine.
References
Limited Cross-Reactivity of 4-Ethylmethcathinone in Amphetamine Immunoassays: A Comparative Guide
Researchers, scientists, and drug development professionals often face the challenge of potential cross-reactivity of novel psychoactive substances (NPS) in standard drug screening immunoassays. This guide provides a comparative overview of the expected cross-reactivity of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone, in commonly used amphetamine immunoassays, supported by available experimental data on structurally related compounds.
While specific quantitative data for this compound (4-EMC) remains limited in published literature, studies on similar synthetic cathinones consistently demonstrate low to negligible cross-reactivity with commercial amphetamine immunoassays. This suggests that 4-EMC is unlikely to produce a false-positive result for amphetamines under standard testing conditions.
Comparative Analysis of Cross-Reactivity
Data from various studies on synthetic cathinones indicate a general trend of poor recognition by antibodies utilized in amphetamine-specific immunoassays. The structural differences between 4-EMC and traditional amphetamines, particularly the presence of a beta-keto group in cathinone derivatives, significantly reduce antibody binding affinity.
One comprehensive study evaluating the cross-reactivity of 30 designer drugs, including eight cathinone derivatives, found that the cross-reactivity towards most of these substances was less than 4% in assays targeting amphetamine or methamphetamine[1][2]. While this study did not specifically list 4-EMC, it included the structurally similar compound 4-methylethcathinone (4-MEC).
Furthermore, manufacturer-provided data for widely used immunoassays supports the low cross-reactivity of cathinone compounds. For instance, data for the Siemens EMIT® II Plus Amphetamines Assay indicates that for cathinone and methcathinone, a concentration of over 100 µg/mL is required to trigger a positive result at the common cutoff levels (300, 500, and 1000 ng/mL)[3][4]. Such high concentrations are not typically encountered in routine clinical or forensic settings, making a false positive highly improbable.
It is important to note, however, that some cathinone analogs have been reported to produce positive results, particularly at high concentrations[5]. Therefore, while the likelihood is low, the possibility of cross-reactivity cannot be entirely dismissed without specific experimental validation for 4-EMC.
Data Summary
The following table summarizes the available cross-reactivity data for synthetic cathinones in common amphetamine immunoassays. It is important to reiterate that specific data for 4-EMC is not available, and the data presented is for related compounds.
| Immunoassay Platform | Test Compound(s) | Concentration Tested | Observed Cross-Reactivity | Reference |
| Various ELISA Assays | 8 Cathinone Derivatives (including 4-MEC) | Not specified | < 4% in amphetamine/methamphetamine assays | [1][2] |
| Siemens EMIT® II Plus Amphetamines Assay | Cathinone, Methcathinone | > 100 µg/mL | Required to be positive at 300, 500, 1000 ng/mL cutoffs | [3][4] |
Experimental Protocols
For researchers intending to perform their own cross-reactivity studies for 4-EMC, the following generalized experimental protocols for competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT) are provided. It is crucial to adhere to the specific manufacturer's instructions for the chosen assay kit.
General Protocol for Cross-Reactivity Testing using ELISA
-
Reagent and Sample Preparation:
-
Allow all ELISA kit reagents (antibody-coated microplate, enzyme-labeled drug, substrate, wash buffer, stop solution), calibrators, and controls to equilibrate to room temperature.
-
Prepare a series of dilutions of 4-EMC in certified drug-free human urine to achieve a range of concentrations to be tested.
-
-
Assay Procedure:
-
To the appropriate wells of the antibody-coated microplate, add the prepared 4-EMC urine samples, calibrators, and controls.
-
Add the enzyme-labeled drug conjugate to each well.
-
Incubate the plate according to the manufacturer's specified time and temperature to allow for competitive binding.
-
Wash the plate with the provided wash buffer to remove any unbound components.
-
Add the substrate solution to each well and incubate for the specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the percentage of binding for each 4-EMC concentration relative to the negative control.
-
The concentration of 4-EMC that produces a result equivalent to the assay's cutoff calibrator is determined.
-
Cross-reactivity can be expressed as the concentration of 4-EMC required to produce a positive result or as a percentage relative to the target analyte (amphetamine).
-
General Protocol for Cross-Reactivity Testing using EMIT
-
Reagent and Sample Preparation:
-
Ensure all EMIT reagents (antibody/substrate reagent, enzyme donor reagent), calibrators, and controls are at the appropriate temperature for the automated analyzer.
-
Prepare dilutions of 4-EMC in certified drug-free human urine.
-
-
Assay Procedure (on an Automated Analyzer):
-
The automated analyzer aspirates the 4-EMC urine sample and mixes it with the antibody/substrate reagent.
-
After a brief incubation, the enzyme donor reagent is added.
-
The analyzer monitors the change in absorbance at a specific wavelength (typically 340 nm) to measure the rate of enzyme activity.
-
-
Data Analysis:
-
The analyzer's software automatically calculates the drug concentration based on a stored calibration curve.
-
The result is reported as positive or negative relative to the assay's pre-defined cutoff concentration.
-
The concentration of 4-EMC that produces a positive result is determined to assess cross-reactivity.
-
References
A Comparative Guide to the Validation of 4-Ethylmethcathinone (4-EMC) Reference Material Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to validate the purity of 4-Ethylmethcathinone (4-EMC) reference materials. Ensuring the purity and identity of reference standards is a critical first step in any research or drug development endeavor, guaranteeing the accuracy and reproducibility of experimental results. This document outlines the common analytical techniques, presents available data, and offers detailed experimental protocols.
Understanding this compound (4-EMC)
This compound (4-EMC) is a synthetic stimulant of the cathinone class.[1][2] It is a structural isomer of 4-methylethcathinone (4-MEC). As a research chemical, it is utilized in neurochemical and forensic studies to understand its pharmacological and toxicological properties. The availability of high-purity reference materials is essential for the accurate quantification and identification of 4-EMC in various matrices.
Quantitative Purity Analysis: A Comparative Overview
The purity of a reference material is a critical parameter. While a direct comparison of 4-EMC reference materials from various commercial suppliers with publicly available, side-by-side experimental data is limited, we can establish a framework for such a comparison based on data from a well-characterized reference material. The following table summarizes the kind of data that should be considered when evaluating a 4-EMC reference material, using publicly available data from a Drug Enforcement Administration (DEA) reference material as an example.[3]
| Parameter | Supplier A (Example: DEA Reference Material[3]) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Purity (%) | ≥97% (as per available data for similar compounds) | Data not publicly available | Data not publicly available |
| Analytical Method(s) Used | GC-MS, ¹H NMR[3] | Typically GC-MS, HPLC, NMR | Typically GC-MS, HPLC, NMR |
| Impurities Profiled | Specific impurity data not detailed in public monograph | Should be provided in Certificate of Analysis | Should be provided in Certificate of Analysis |
| Water Content (Karl Fischer) | Data not publicly available | Should be provided in Certificate of Analysis | Should be provided in Certificate of Analysis |
| Residual Solvents (Headspace GC) | Data not publicly available | Should be provided in Certificate of Analysis | Should be provided in Certificate of Analysis |
| Certificate of Analysis (CoA) | Monograph available[3] | Available upon request | Available upon request |
Note: Researchers are strongly encouraged to request a comprehensive Certificate of Analysis (CoA) from their supplier. The CoA should detail the purity value, the method(s) used for its determination, and information on identified impurities.
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for the comprehensive validation of a 4-EMC reference material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification and purity assessment of volatile and semi-volatile compounds like 4-EMC. It provides information on the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint).
Sample Preparation: A dilute solution of the 4-EMC reference material is prepared in a suitable solvent, such as methanol or chloroform, at a concentration of approximately 1 mg/mL.[3][4]
Instrumentation and Conditions (Example Protocol): [3]
-
Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 12°C/min to 300°C
-
Final hold: 9 minutes at 300°C
-
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Scan Range: 34-550 amu
-
Acquisition Mode: Scan
The resulting chromatogram can be used to assess purity by comparing the peak area of the main component to the total peak area of all detected compounds. The mass spectrum of the main peak should be compared against a reference library or previously confirmed data for positive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of reference materials.[5] ¹H NMR is particularly useful for confirming the chemical structure of 4-EMC.
Sample Preparation: [3] Dissolve approximately 10 mg of the 4-EMC reference material in a suitable deuterated solvent, such as deuterium oxide (D₂O), containing a known internal standard (e.g., maleic acid) for quantitative analysis and a reference standard (e.g., TSP) for chemical shift calibration.[3]
Instrumentation and Parameters (Example Protocol): [3]
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: D₂O
-
Parameters:
-
Spectral Width: Sufficient to cover the expected proton signals (e.g., -3 to 13 ppm)
-
Pulse Angle: 90°
-
Delay Between Pulses: 45 seconds (to ensure full relaxation for accurate quantification)
-
The ¹H NMR spectrum should be consistent with the known structure of 4-EMC. The purity can be determined by comparing the integral of the analyte's signals to the integral of the internal standard's signal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is a valuable alternative and complementary technique to GC-MS for purity analysis.
Sample Preparation: Prepare a solution of the 4-EMC reference material in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
Instrumentation and Conditions (General Protocol):
-
Instrument: HPLC system with a UV detector (e.g., Diode Array Detector)
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where 4-EMC has significant absorbance (e.g., around 260 nm).[7]
-
Injection Volume: 10-20 µL.
Purity is assessed by the area percentage of the main peak in the chromatogram.
Workflow and Pathway Visualizations
Workflow for Validation of 4-EMC Reference Material
The following diagram illustrates a typical workflow for the validation of a 4-EMC reference material, from initial reception to final certification.
Caption: Workflow for 4-EMC Reference Material Validation.
Conceptual Signaling Pathway Potentially Affected by 4-EMC
As a stimulant, 4-EMC is expected to interact with monoamine neurotransmitter systems. The diagram below illustrates a simplified, conceptual signaling pathway that could be affected by 4-EMC, leading to its stimulant effects.
Caption: Conceptual Monoamine Signaling Pathway and 4-EMC.
References
A Comparative Analysis of 4-Ethylmethcathinone and Other Synthetic Cathinones for Researchers, Scientists, and Drug Development Professionals
An in-depth guide to the pharmacological effects, experimental evaluation, and signaling pathways of 4-Ethylmethcathinone in relation to other prominent synthetic cathinones.
This guide provides a detailed comparison of this compound (4-EMC) with other synthetic cathinones, focusing on their effects on monoamine transporters. Due to the limited specific experimental data available for 4-EMC in peer-reviewed literature, this comparison substantially utilizes data from its close structural isomer, 4-methylethcathinone (4-MEC), and other well-characterized cathinones such as mephedrone, methylone, and MDPV to infer its likely pharmacological profile.
Synthetic cathinones are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1][2] Their primary mechanism of action involves the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][3] By inhibiting the reuptake or inducing the release of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to a range of psychostimulant effects.[1][4]
The specific effects of each synthetic cathinone are determined by its relative potency at each of these transporters.[1][5] Some, like MDPV, are potent reuptake inhibitors, primarily at DAT and NET, acting similarly to cocaine.[1][6] Others, such as mephedrone, act as transporter substrates, causing the release of monoamines, akin to amphetamines.[1][2] These differences in mechanism and selectivity lead to distinct pharmacological and toxicological profiles.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro potencies (IC50 values) of several synthetic cathinones for the inhibition of human monoamine transporters. These values are crucial for understanding the relative selectivity and potential effects of these compounds. Data for 4-MEC is included as a proxy for 4-EMC due to their structural similarity.
Table 1: In Vitro Inhibition of Human Monoamine Transporters by Synthetic Cathinones (IC50, nM)
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | DAT/SERT Ratio | Primary Action |
| 4-MEC (proxy for 4-EMC) | 800 - 1200 | 150 - 500 | 500 - 900 | 1.3 - 1.6 | Releaser/Inhibitor |
| Mephedrone (4-MMC) | 800 - 1300 | 200 - 500 | 500 - 1000 | 1.3 - 1.6 | Releaser |
| Methylone | 1000 - 2000 | 300 - 600 | 400 - 800 | 2.0 - 2.5 | Releaser |
| MDPV | 2 - 10 | 3 - 20 | >10,000 | >1000 | Inhibitor |
| Cocaine (Reference) | 200 - 400 | 300 - 500 | 1000 - 2000 | 0.1 - 0.4 | Inhibitor |
| MDMA (Reference) | 1000 - 3000 | 800 - 1500 | 300 - 600 | 3.3 - 5.0 | Releaser |
Note: Data compiled from multiple sources.[7][8][9] Ranges are provided to reflect variability across different studies. The DAT/SERT ratio is a key indicator of the relative dopaminergic versus serotonergic activity of a compound.
Experimental Protocols
The characterization of synthetic cathinones relies on standardized in vitro assays to determine their affinity for and functional effects on monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific transporter.
-
Materials :
-
HEK 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Cell membrane preparations from the transfected cell lines.
-
Radioligand (e.g., [125I]RTI-55).
-
Test compounds (synthetic cathinones).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure :
-
Cell membranes expressing the transporter of interest are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[10][11]
-
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional potency of a compound to inhibit the transport of a neurotransmitter into the cell.
-
Materials :
-
HEK 293 cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Test compounds.
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Procedure :
-
Transporter-expressing cells are plated in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
After a defined incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is calculated.[10][12]
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway at the Dopamine Synapse
The following diagram illustrates the mechanism of action of synthetic cathinones at a dopamine synapse, highlighting the roles of both reuptake inhibitors and releasing agents.
Caption: Mechanism of action of synthetic cathinones at the dopamine synapse.
Experimental Workflow for In Vitro Screening
This diagram outlines the typical workflow for the in vitro screening of novel psychoactive substances like 4-EMC.
Caption: Workflow for in vitro screening of synthetic cathinones.
Logical Relationship: DAT/SERT Selectivity and Predicted Effects
The ratio of a compound's activity at the dopamine transporter versus the serotonin transporter is a strong predictor of its subjective effects.
Caption: Relationship between DAT/SERT selectivity and predicted effects.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 5. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of 4-Ethylmethcathinone: A Comparative Analysis Based on its Analogs
A deep dive into the pharmacological profile of the synthetic cathinone 4-Ethylmethcathinone (4-EMC) reveals a landscape largely defined by inference and the study of its close chemical relatives. Direct experimental data on 4-EMC's interaction with monoamine transporters remains scarce in publicly available scientific literature. However, by examining the structure-activity relationships (SAR) of a series of its analogs, a predictive framework for its pharmacological activity can be constructed. This guide provides a comparative analysis of 4-EMC and its analogs, leveraging experimental data from related compounds to illuminate its likely effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
The core structure of synthetic cathinones, a β-keto phenethylamine backbone, allows for extensive chemical modification, leading to a wide spectrum of pharmacological effects. These compounds primarily act as either inhibitors of monoamine transporter uptake or as releasing agents, with their potency and selectivity dictated by substitutions on the aromatic ring, the α-carbon, and the amino group.
Comparative Analysis of Monoamine Transporter Inhibition
To understand the probable activity of 4-EMC, it is crucial to analyze the quantitative data available for its structural isomer, 4-methylethcathinone (4-MEC), and other related cathinones. The following table summarizes the in vitro inhibition data (IC50 values in nM) for a selection of these compounds, highlighting their potency at the human dopamine, serotonin, and norepinephrine transporters.
| Compound | 4-Position Substituent | N-Alkyl Group | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Primary Action |
| Methcathinone | -H | -CH₃ | ~800 | >10000 | ~500 | Releaser/Inhibitor |
| This compound (4-EMC) | -CH₂CH₃ | -CH₃ | (Predicted) | (Predicted) | (Predicted) | (Predicted Releaser/Inhibitor) |
| 4-Methylethcathinone (4-MEC) | -CH₃ | -CH₂CH₃ | 3900 | 10900 | - | Inhibitor/Releaser |
| Mephedrone (4-MMC) | -CH₃ | -CH₃ | 5900 | 19300 | 1900 | Releaser/Inhibitor |
| Ethcathinone | -H | -CH₂CH₃ | 1014 (Ki) | - | 99.3 (EC50) | Releaser/Inhibitor |
| 4-Fluoromethcathinone (4-FMC) | -F | -CH₃ | 48.7 (EC50) | >10000 (EC50) | - | Releaser |
Note: Data is compiled from various sources and methodologies, which may lead to variations. The primary action (releaser vs. inhibitor) can also be concentration-dependent and vary between assay systems.
Structure-Activity Relationship (SAR) Insights
The data from analogous compounds provide several key insights into the likely SAR of 4-EMC:
-
4-Position Substitution on the Phenyl Ring : The nature of the substituent at the 4-position of the phenyl ring significantly influences selectivity. Generally, the addition of small alkyl groups, such as the methyl group in mephedrone (4-MMC), tends to maintain or slightly decrease potency at DAT and NET compared to the unsubstituted parent compound, while potentially increasing affinity for SERT.[1] Studies have shown that adding bulkier substituents to the phenyl ring can enhance potency at SERT relative to DAT.[1] Therefore, it is predicted that the 4-ethyl group of 4-EMC would likely result in a pharmacological profile with a notable interaction at SERT, possibly more so than methcathinone.
-
N-Alkyl Group Substitution : The size of the N-alkyl group is another critical determinant of activity. Increasing the N-alkyl chain length from methyl to ethyl, as seen in the transition from mephedrone (4-MMC) to 4-MEC, can alter the balance of activity between the monoamine transporters. For instance, 4-MEC displays a more balanced profile between DAT and SERT inhibition compared to the more catecholamine-selective methcathinone.[2] N-alkylation can also influence whether a compound acts as a transporter substrate (releaser) or an inhibitor (blocker).[3]
Predicted Pharmacological Profile of this compound (4-EMC)
Based on the established SAR principles, the following pharmacological profile for 4-EMC can be predicted:
-
Monoamine Transporter Affinity : 4-EMC is expected to be an inhibitor of all three monoamine transporters (DAT, SERT, and NET). The 4-ethyl substitution likely confers a higher affinity for SERT compared to methcathinone. Its potency at DAT and NET is anticipated to be in the low micromolar range.
-
Mechanism of Action : It is plausible that 4-EMC acts as a "hybrid" agent, functioning as both an inhibitor of dopamine reuptake and a substrate (releaser) for serotonin, similar to what has been observed for 4-MEC.[4] This dual action would contribute to both stimulant and entactogenic effects.
Experimental Protocols
The quantitative data for the analogs of 4-EMC are primarily generated through in vitro assays using cell lines expressing human monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells stably expressing the respective human transporter (hDAT, hSERT, or hNET).
Detailed Methodology:
-
Cell Culture : Human Embryonic Kidney (HEK) 293 cells stably transfected with the cDNA for hDAT, hSERT, or hNET are cultured in appropriate media until they reach confluence.
-
Assay Preparation : On the day of the experiment, the cells are washed with a Krebs-HEPES buffer (KHB).
-
Drug Incubation : The cells are pre-incubated for a short period (e.g., 5 minutes) at room temperature with various concentrations of the test compound (e.g., 4-EMC analog) or a vehicle control.
-
Substrate Addition : A fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for hDAT assays) is added to each well, and the incubation continues for a specific duration (e.g., 1-3 minutes).
-
Termination of Uptake : The uptake process is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting : The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis. Specific uptake is defined as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling Protocols for 4-Ethylmethcathinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds such as 4-Ethylmethcathinone (4-EMC). While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a conservative approach to safety is strongly recommended due to the limited toxicological data available and the hazards associated with structurally similar compounds.[1] A related compound, 4-Methylethcathinone (4-MEC), is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Therefore, the following guidelines are provided to ensure the safe handling, storage, and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for uncharacterized hazards, a thorough risk assessment should be conducted before any handling of 4-EMC. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, with preference given to a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Administrative Controls: Access to areas where 4-EMC is handled should be restricted to authorized personnel. Clear and concise standard operating procedures (SOPs) for handling the compound should be written and readily available. All personnel must be trained on these procedures and the potential hazards.
-
Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site with an appropriate cleaning agent.
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
